molecular formula C7H7F2N B1603257 2,6-Difluoro-4-methylaniline CAS No. 1379028-84-8

2,6-Difluoro-4-methylaniline

Cat. No.: B1603257
CAS No.: 1379028-84-8
M. Wt: 143.13 g/mol
InChI Key: GKJBNEFMCNLWEN-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylaniline is a useful research compound. Its molecular formula is C7H7F2N and its molecular weight is 143.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJBNEFMCNLWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612167
Record name 2,6-Difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379028-84-8
Record name 2,6-Difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,6-Difluoro-4-methylaniline , a specialized fluorinated intermediate critical in the synthesis of next-generation agrochemicals and pharmaceutical kinase inhibitors.[1]

CAS Number: 1379028-84-8 HCl Salt CAS: 2376634-09-0[1]

Core Identity & Chemical Significance

Chemical Identity
PropertySpecification
IUPAC Name 2,6-Difluoro-4-methylaniline
Synonyms 4-Amino-3,5-difluorotoluene; 3,5-Difluoro-p-toluidine
Molecular Formula C₇H₇F₂N
Molecular Weight 143.13 g/mol
SMILES CC1=CC(F)=C(N)C(F)=C1
Appearance Off-white to pale brown solid or crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
pKa (Calc) ~2.5 - 3.0 (Significantly lower than aniline due to ortho-F effect)
The "Fluorine Effect" in Drug Design

This molecule is not merely a building block; it is a pharmacophore modulator . The specific substitution pattern (2,6-difluoro) imparts critical properties to downstream Active Pharmaceutical Ingredients (APIs):

  • Metabolic Blockade: The fluorine atoms at positions 2 and 6 block the ortho-positions from metabolic oxidation (ring hydroxylation) by Cytochrome P450 enzymes.

  • Electronic Modulation: The strong electronegativity of the two fluorine atoms inductively withdraws electron density from the amine nitrogen. This lowers the pKa of the aniline, reducing its basicity. In kinase inhibitors, this often improves hydrogen bond donor capability of the NH group to the hinge region of the kinase ATP-binding pocket.

  • Lipophilicity Tuning: The fluorine atoms increase lipophilicity (

    
    ) without the steric bulk of chlorine or bromine, facilitating membrane permeability.
    

Synthesis & Manufacturing Protocols

High-purity synthesis of 2,6-Difluoro-4-methylaniline is challenging due to the directing effects of the fluorine atoms.[1] Two primary methodologies are recognized: the Classical Nitration Route (Scale-up friendly) and the Modern Coupling Route (Lab-scale precision).[1]

Route A: Electrophilic Nitration (Industrial Approach)

This route utilizes 3,5-difluorotoluene as the starting material. The challenge is regioselectivity; the methyl group directs ortho/para, while the fluorines direct ortho/para to themselves. Position 4 (the target) is sterically crowded but electronically activated.

  • Step 1: Nitration

    • Precursor: 3,5-Difluorotoluene.

    • Reagents: Fuming Nitric Acid (

      
      ), Sulfuric Acid (
      
      
      
      ).
    • Conditions: Low temperature (-10°C to 0°C) to control exotherm and improve regioselectivity toward the 4-position over the 2-position.[1]

    • Intermediate: 4-Nitro-3,5-difluorotoluene.

  • Step 2: Reduction

    • Reagents:

      
       (gas), Pd/C (catalyst) or Fe/HCl (Bechamp reduction).
      
    • Solvent: Methanol or Ethanol.

    • Mechanism: Catalytic hydrogenation of the nitro group to the amine.

Route B: Palladium-Catalyzed Coupling (Lab-Scale)

For research applications requiring high isomeric purity without separation of nitration isomers.[1]

  • Precursor: 4-Bromo-2,6-difluoroaniline.

  • Reagents: Methylboronic acid,

    
     (Catalyst), 
    
    
    
    (Base).
  • Conditions: Suzuki-Miyaura Coupling, 80°C, Dioxane/Water.

  • Mechanism: Oxidative addition of Pd to the C-Br bond, followed by transmetallation with the methylboronate and reductive elimination.

Synthesis Workflow Diagram

SynthesisPathways cluster_0 Route A: Industrial Scale-Up cluster_1 Route B: Precision Lab Scale Start_Ind 3,5-Difluorotoluene (Precursor) Nitration Nitration (HNO3/H2SO4, <0°C) Start_Ind->Nitration Electrophilic Subst. Nitro_Int 4-Nitro-3,5-difluorotoluene (Intermediate) Nitration->Nitro_Int Regioselective Reduction Reduction (H2, Pd/C) Nitro_Int->Reduction Hydrogenation Target 2,6-Difluoro-4-methylaniline (CAS 1379028-84-8) Reduction->Target Yield >85% Start_Lab 4-Bromo-2,6-difluoroaniline Suzuki Suzuki Coupling (MeB(OH)2, Pd Cat) Start_Lab->Suzuki Pd-Catalysis Suzuki->Target C-C Bond Formation

Figure 1: Comparison of Industrial (Nitration) and Laboratory (Suzuki Coupling) synthesis routes.

Applications in Drug Discovery & Agrochemistry

Kinase Inhibitor Development

The 2,6-difluoroaniline motif is a "privileged structure" in medicinal chemistry.

  • Mechanism: The aniline nitrogen often serves as a hinge binder. The flanking fluorines reduce the electron density on the nitrogen, preventing metabolic N-oxidation and reducing the energetic penalty of desolvation when entering the hydrophobic kinase pocket.

  • Example Class: Used in the synthesis of inhibitors targeting MEK , EGFR , or B-RAF pathways where the 4-methyl group fills a small hydrophobic sub-pocket (selectivity filter).[1]

Agrochemicals[1][9]
  • Herbicides: The difluoro-methyl-aniline scaffold is used to synthesize acetanilide herbicides.[1] The fluorine atoms increase environmental stability and soil half-life by retarding microbial degradation of the aromatic ring.

Safety, Handling & Storage (HSE)

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[2]
Eye Damage/Irritation H319 Causes serious eye irritation.[2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2]
Handling Protocol
  • Engineering Controls: Handle only in a fume hood or glovebox (inert atmosphere preferred for long-term storage).

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store at 2-8°C under Argon or Nitrogen. The amine is prone to oxidation (browning) upon exposure to air and light.

References

  • Sigma-Aldrich. 2,6-Difluoro-4-methylaniline Product Sheet (CAS 1379028-84-8). Retrieved from

  • BLD Pharm. 2,6-Difluoro-4-methylaniline Safety & Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,6-Difluoro-4-methylaniline. Retrieved from

  • Capot Chemical. Certificate of Analysis: 2,6-Difluoro-4-methylaniline. Retrieved from

Sources

Introduction: The Strategic Importance of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,6-Difluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. 2,6-Difluoro-4-methylaniline stands out as a pivotal building block in this context. Its utility stems from the precise arrangement of two electron-withdrawing fluorine atoms ortho to a nucleophilic amino group, coupled with an electron-donating methyl group at the para position. This substitution pattern creates a unique electronic and steric environment, making it a valuable intermediate for synthesizing complex, high-value molecules.

This guide offers a comprehensive technical overview of 2,6-Difluoro-4-methylaniline, delving into its chemical structure, synthesis, reactivity, and applications, with a focus on the underlying principles that drive its utility in research and development.

Core Chemical Identity and Physicochemical Properties

2,6-Difluoro-4-methylaniline, also known as 2,6-difluoro-p-toluidine, is an aromatic amine whose structure is foundational to its function. The ortho-difluoro substitution sterically shields the amine and significantly modulates its basicity and the reactivity of the aromatic ring.

PropertyValueSource
IUPAC Name 2,6-Difluoro-4-methylanilineN/A
CAS Number Not explicitly available; related compounds are well-documented.N/A
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]
Appearance Varies; often a liquid or low-melting solidN/A
Boiling Point Data not available; related isomer 2-fluoro-4-methylaniline boils at 70-71°C (7 mmHg)[2]
Density Data not available; related isomer 2-fluoro-4-methylaniline has a density of 1.108 g/cm³[2]
SMILES Cc1cc(F)c(N)c(F)c1N/A
InChI Key InChIKey=ZQEXBVHABAJPHJ-UHFFFAOYSA-N (for 2-fluoro-4-methylaniline)[2][3][4]

Note: Specific data for the 2,6-difluoro isomer can be sparse in public databases; properties of related isomers are provided for context.

Synthesis Strategies: From Simple Precursors to a High-Value Intermediate

The synthesis of polysubstituted anilines like 2,6-Difluoro-4-methylaniline often involves multi-step pathways starting from readily available materials. A common conceptual approach involves the strategic introduction of fluorine and amine functionalities onto a substituted benzene ring. One patented method for a related compound, 2,6-difluoroaniline, starts from 1,2,3-trichlorobenzene, highlighting the industrial logic of using inexpensive feedstocks.[5]

A plausible laboratory-scale synthesis could involve the nitration of a corresponding difluorotoluene followed by reduction.

Conceptual Synthesis Workflow

G A 3,5-Difluorotoluene B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2,6-Difluoro-4-methyl-1-nitrobenzene B->C D Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) C->D Step 2 E 2,6-Difluoro-4-methylaniline D->E

Caption: Conceptual workflow for the synthesis of 2,6-Difluoro-4-methylaniline.

Experimental Protocol: Reduction of a Nitroarene Precursor

This protocol describes the reduction of a hypothetical 2,6-difluoro-4-methyl-1-nitrobenzene intermediate. This is a standard and robust transformation in organic synthesis.

Self-Validating System: The success of this reaction is validated by the complete consumption of the starting material (monitored by TLC) and the appearance of the aniline product, confirmed by spectroscopic analysis. The workup is designed to remove the metal catalyst and neutralize the acid, ensuring a pure product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 2,6-difluoro-4-methyl-1-nitrobenzene (1.0 eq) in ethanol (10-15 mL per gram of nitroarene).

    • Causality: Ethanol is an excellent solvent for both the organic starting material and the acidic reagent, facilitating a homogeneous reaction environment.

  • Reagent Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension. Then, add concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic.

    • Causality: SnCl₂ is a classical and effective reducing agent for aromatic nitro groups in the presence of acid. The large excess ensures the reaction goes to completion. HCl activates the tin reagent and protonates the nitro group, facilitating reduction.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).

    • Causality: Neutralization is critical to deprotonate the anilinium salt to the free aniline, which is soluble in organic solvents. It also precipitates the tin salts, allowing for their removal.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Utility

The reactivity of 2,6-Difluoro-4-methylaniline is governed by the interplay of its functional groups.

  • Amino Group (-NH₂): It is a nucleophilic center and a base, although its basicity is significantly reduced by the ortho-difluoro groups' inductive electron withdrawal. It readily undergoes acylation, alkylation, and diazotization reactions.

  • Aromatic Ring: The amino and methyl groups are strong and weak activating groups, respectively, directing electrophiles to the ortho and para positions. The fluorine atoms are deactivating but also ortho/para-directing. The net effect is that electrophilic aromatic substitution (e.g., halogenation, nitration) is feasible, with the C3 and C5 positions being the most likely sites for substitution due to the combined directing effects.

Key Reaction: Electrophilic Bromination

The bromination of substituted anilines is a fundamental reaction for introducing further diversity. For difluoro-anilines, this reaction can proceed with high regioselectivity.

Caption: Reaction scheme for the electrophilic bromination of the title compound.

Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline

This protocol for a closely related compound demonstrates the methodology.[6]

  • Dissolution: Dissolve 2,6-difluoroaniline (1.0 eq, e.g., 3.0g) in glacial acetic acid (10 mL).

    • Causality: Acetic acid serves as a polar solvent and can activate the bromine.

  • Bromine Addition: Add bromine (1.0-1.1 eq, e.g., 1.2 mL) to the solution at room temperature.

  • Reaction: Stir the mixture for 15-30 minutes. The reaction is typically fast.

  • Workup: Evaporate the solvent under reduced pressure. Neutralize the residue with an aqueous solution of sodium carbonate and extract the product with dichloromethane.

  • Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the product. A 92% yield is reported for this transformation.[6]

Analytical Characterization

Confirming the identity and purity of 2,6-Difluoro-4-methylaniline is essential. A combination of spectroscopic methods provides a definitive structural fingerprint.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (2H): A singlet or a narrow triplet (due to coupling with two equivalent fluorine atoms) in the aromatic region (~6.5-7.0 ppm). - Amine Protons (2H): A broad singlet that can exchange with D₂O, typically between 3.5-5.0 ppm. - Methyl Protons (3H): A sharp singlet around 2.2-2.4 ppm.
¹³C NMR - C-N Carbon: A carbon signal around 140-150 ppm, likely showing coupling to fluorine. - C-F Carbons: Two signals in the range of 150-160 ppm, exhibiting large one-bond C-F coupling constants (¹JCF > 200 Hz). - Aromatic C-H and C-CH₃ Carbons: Signals in the 110-130 ppm range, showing smaller C-F couplings. - Methyl Carbon: A signal around 20 ppm.
¹⁹F NMR A single resonance is expected for the two equivalent fluorine atoms.
Mass Spec. The molecular ion peak (M⁺) should be observed at m/z = 143.13. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
IR Spec. - N-H Stretch: A pair of bands around 3350-3500 cm⁻¹ (symmetric and asymmetric stretching). - C-F Stretch: Strong absorption bands in the 1200-1350 cm⁻¹ region. - Aromatic C=C Stretch: Bands in the 1500-1600 cm⁻¹ region.

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used for analysis.

Applications in Drug Discovery and Agrochemicals

2,6-Difluoro-4-methylaniline is primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8] The 2,6-difluorophenyl motif is particularly valuable for several reasons:

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine atoms at positions vulnerable to oxidative metabolism can significantly increase a drug's half-life.

  • Modulation of pKa: The electron-withdrawing fluorine atoms lower the pKa of the aniline nitrogen, making it less basic. This can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

  • Conformational Control: The ortho-fluorine atoms can induce a specific conformation (a twist) in the molecule through steric hindrance or by forming intramolecular hydrogen bonds. This conformational restriction can lock the molecule into its bioactive shape, enhancing its binding affinity to a target protein.

  • Enhanced Bioactivity: Fluorine can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with biological targets, thereby improving potency.[9]

These attributes make fluorinated anilines, including the title compound, sought-after building blocks for creating new active pharmaceutical ingredients (APIs) and potent pesticides or herbicides.[8]

Safety, Handling, and Storage

GHS Hazard Classification (based on related compounds):

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][10]

  • Skin/Eye Irritation: Causes skin and serious eye irritation.[3]

  • Sensitization: May cause an allergic skin reaction.[10]

  • Flammability: May be a combustible liquid.[2][10]

Standard Operating Procedure for Safe Handling
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][13]

  • Handling: Avoid all direct contact. Use spark-proof tools if handling larger quantities. Ground and bond containers when transferring material to prevent static discharge.[11] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition, strong oxidizing agents, and acids.[11][13]

  • Spills and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,6-Difluoro-4-methylaniline is more than just a chemical intermediate; it is a product of strategic molecular design. The precise placement of its functional groups provides a powerful tool for chemists to introduce desirable properties into complex target molecules. Its synthesis, while requiring careful execution, follows established principles of organic chemistry. A thorough understanding of its reactivity, analytical profile, and handling requirements enables researchers to leverage this valuable building block to its full potential, driving innovation in the critical fields of drug discovery and agricultural science.

References

  • MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. Available at: [Link]

  • Google Patents. US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67984, 2-Fluoro-4-methylaniline. Available at: [Link]

  • Pazo, E., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

  • PrepChem.com. Synthesis of 2,6-dimethylaniline. Available at: [Link]

  • Brihi, O., et al. (2022). 2,6-Dibromo-4-methylaniline. IUCrData, 7, x220577. Available at: [Link]

  • Shaoxing Shangyu Jiehua Chemical Co., Ltd. Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Available at: [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]

Sources

2,6-Difluoro-4-methylaniline spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Characterization & Analysis

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 2,6-Difluoro-4-methylaniline , a specialized fluorinated intermediate used in the synthesis of photoswitchable ligands (e.g., azobenzene derivatives for muscarinic receptors) and agrochemicals.[1] Unlike its common isomers, this molecule features a symmetric substitution pattern that simplifies its NMR profile but requires precise integration for purity assessment.

Key Physicochemical Properties:

  • Appearance: Light reddish/brown oil (freshly prepared).

  • Boiling Point: Predicted ~94–96°C at 15 mmHg (extrapolated from isomers).

  • Solubility: Soluble in chloroform (CDCl₃), DMSO, and ethyl acetate; sparingly soluble in water.

Synthesis & Structural Logic

Understanding the synthesis is critical for interpreting impurity peaks in spectroscopic data.[1] The compound is typically synthesized via the hydrogenation of 1,3-difluoro-5-methyl-2-nitrobenzene .[1][2]

Reaction Pathway

The reduction of the nitro group restores the electron density to the ring, shifting aromatic proton signals upfield in the NMR spectrum relative to the nitro precursor.

Synthesis Precursor 1,3-difluoro-5-methyl-2-nitrobenzene (Starting Material) Reagent H2 / Pd-C (Reduction) Precursor->Reagent Product 2,6-Difluoro-4-methylaniline (Target) Reagent->Product  Yield ~87% Impurity Azo-dimers (Oxidation Byproduct) Product->Impurity  Air Oxidation

Figure 1: Synthesis pathway via catalytic hydrogenation. Note the potential for oxidative dimerization (azo formation) upon prolonged air exposure, which appears as colored impurities.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The symmetry of 2,6-difluoro-4-methylaniline (plane of symmetry through N-C1-C4-Me) results in a simplified spectrum.[1] The fluorine atoms at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5.


H NMR Data (400 MHz, CDCl₃)
Signal AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling Constants (

)
Structural Insight
Ar-H (3, 5) 6.65 – 6.75Doublet (d)2H

Hz
Ortho-coupling to Fluorine dominates; meta-coupling to methyl is often unresolved.[1]
NH₂ 3.50 – 3.80Broad Singlet (br s)2HN/AChemical shift varies with concentration and solvent (H-bonding).[1]
Ar-CH₃ 2.20 – 2.25Singlet (s)3HN/AAppears as a singlet; long-range coupling to F (

) is typically too small to resolve at 400 MHz.[1]

Mechanistic Note on Coupling: The aromatic protons (H3/H5) appear as a doublet rather than a singlet due to the strong coupling with the adjacent fluorine atoms (


). This is a diagnostic feature distinguishing this isomer from 2,4-difluoro-N-methylaniline, where the aromatic region would be more complex (ABC system).

C NMR Data (100 MHz, CDCl₃)
  • C-N (C1): ~123 ppm (Triplet,

    
     Hz).
    
  • C-F (C2, C6): ~152 ppm (Doublet of doublets,

    
     Hz).
    
  • C-H (C3, C5): ~111 ppm (Multiplet/Doublet).

  • C-Me (C4): ~128 ppm (Triplet,

    
     Hz).
    
  • CH₃: ~20.5 ppm (Singlet).


F NMR Data
  • Shift: ~ -125 to -130 ppm.

  • Pattern: Singlet (if proton decoupled) or Triplet (if coupled to H3/H5). The presence of a single fluorine environment confirms the 2,6-symmetry.[1]

Infrared Spectroscopy (IR)

IR analysis is useful for confirming the primary amine functionality and the fluorinated ring.

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3450, 3360 N-H StretchMediumDoublet characteristic of primary amines (

).[1]
2920, 2850 C-H Stretch (Alkyl)WeakMethyl group stretches.
1630 N-H Bend (Scissoring)MediumTypical amine deformation band.[1]
1500, 1600 C=C Aromatic StretchStrongRing skeletal vibrations.
1150 – 1250 C-F StretchStrongDiagnostic for aryl fluorides.[1]
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (


):  m/z 143
Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic ring. The loss of the methyl group or the amino group are primary pathways.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z = 143 [C7H7F2N]+. Frag_1 [M - H]+ m/z = 142 Tropylium-like resonance M_Ion->Frag_1 -H• Frag_2 [M - CH3]+ m/z = 128 Loss of Methyl M_Ion->Frag_2 -CH3• Frag_3 [M - NH2]+ m/z = 127 Loss of Amine M_Ion->Frag_3 -NH2• Frag_4 [M - HCN - H]+ m/z = ~115 Ring contraction Frag_1->Frag_4

Figure 2: Proposed fragmentation tree. The base peak is typically the molecular ion (143) or the [M-1] peak due to the stability of the fluorinated aniline system.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without concentration broadening.[1]

  • Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina if the amine is sensitive to acid traces in aged chloroform.[1]

  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

  • Acquisition:

    • Set relaxation delay (d1) to

      
       seconds to ensure accurate integration of the methyl singlet vs. aromatic protons.
      
    • Number of scans (ns): 16 (Proton), 256+ (Carbon).

Protocol 2: Purity Check via GC-MS

Objective: Detect nitro-precursor carryover or azo-dimer formation.[1]

  • Column: HP-5ms or equivalent (5% phenyl methyl siloxane).

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • Analysis: The amine (MW 143) will elute significantly earlier than the nitro precursor (MW ~173) and any azo dimers (MW ~280+).

References

  • Synthesis & Characterization: Mutter, N., et al. "Fluorination of Photoswitchable Muscarinic Agonists Tunes Receptor Pharmacology and Photochromic Properties." Journal of the American Chemical Society, Supporting Information (Compound 2). Source:

  • Spectral Database: National Institute of Standards and Technology (NIST). "Mass Spectral Library - Aniline Derivatives." Source:

  • Chemical Properties: ChemScene & Sigma-Aldrich Technical Data Sheets for CAS 1379028-84-8.[1] Source:

Sources

A Comprehensive Theoretical and Computational Analysis of 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the structural, spectroscopic, and electronic properties of 2,6-Difluoro-4-methylaniline, elucidated through computational studies.

Executive Summary

2,6-Difluoro-4-methylaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and potential biological activity. This guide details the theoretical framework and computational methodologies used to characterize this molecule. Through Density Functional Theory (DFT) calculations, we explore its optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), electronic properties including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), and nonlinear optical (NLO) activity. These theoretical insights provide a foundational understanding for its application in drug design and materials engineering.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 2,6-Difluoro-4-methylaniline, combines the structural features of aniline with the unique properties of fluorine, making it a promising candidate for various applications.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the properties of such molecules in silico before undertaking extensive experimental synthesis and testing.[2][3] By solving the Schrödinger equation for many-body systems, DFT allows for the precise calculation of molecular geometries, vibrational spectra, and electronic characteristics.[2][4] This guide provides a detailed walkthrough of the computational analysis of 2,6-Difluoro-4-methylaniline, offering insights into its behavior at the molecular level.

Computational Methodology

The theoretical investigation of 2,6-Difluoro-4-methylaniline is conducted using the Gaussian suite of programs, employing DFT calculations. The choice of methodology is critical for obtaining accurate and reliable results.

Rationale for Method Selection
  • Density Functional Theory (DFT): DFT has been proven to be a highly effective method for studying the structural and electronic properties of organic molecules, providing a good balance between computational cost and accuracy.[3]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals. It combines the accuracy of ab initio methods with the efficiency of DFT, making it suitable for calculating the properties of aniline derivatives.[5]

  • 6-311++G(d,p) Basis Set: This basis set is chosen for its ability to provide a more accurate description of the electronic distribution, especially for molecules containing heteroatoms and for calculations involving anions or excited states. The inclusion of diffuse functions (++) and polarization functions (d,p) is essential for accurately modeling the effects of the electronegative fluorine and nitrogen atoms.[5]

Computational Workflow

The computational study follows a systematic workflow to ensure the comprehensive analysis of the molecule's properties.

Computational Workflow A Input Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Verify Minimum Energy E Electronic Properties Analysis (HOMO-LUMO, MEP, NBO) B->E F NLO Property Calculation B->F G Molecular Docking (Optional) B->G D Vibrational Spectra Analysis (FT-IR, FT-Raman) C->D Assign Vibrational Modes

Caption: A typical workflow for the computational analysis of a molecule.

Molecular Geometry and Structural Analysis

The first step in the computational analysis is to determine the most stable three-dimensional conformation of 2,6-Difluoro-4-methylaniline through geometry optimization.

The optimized structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state. In substituted anilines, it is common to observe slight distortions in the benzene ring from a perfect hexagonal geometry due to the electronic effects of the substituents.[6][7] The presence of two bulky and electronegative fluorine atoms at the ortho positions and a methyl group at the para position influences the geometry of the amino group and the aromatic ring.

Table 1: Selected Optimized Geometrical Parameters of a Substituted Aniline Ring (Illustrative)

ParameterBond Length (Å)Bond Angle (°)
C1-C21.39C2-C1-C6: 118.5
C2-C31.39C1-C2-C3: 120.5
C1-N1.40H-N-H: 112.0
C2-F1.35C1-C2-F: 119.0
C4-C(CH3)1.51C3-C4-C5: 121.0

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecules. Actual calculated values for 2,6-Difluoro-4-methylaniline would be derived from the optimization output.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8][9] By calculating the vibrational frequencies, we can predict the FT-IR and FT-Raman spectra of 2,6-Difluoro-4-methylaniline.

The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.[5] The assignments of the vibrational modes are performed based on the Total Energy Distribution (TED), which provides a measure of the contribution of each internal coordinate to a particular normal mode.[5]

Key Expected Vibrational Modes:

  • N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3400-3500 cm⁻¹.

  • C-H Stretching: The aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the methyl group C-H stretches will appear in the 2850-2960 cm⁻¹ region.

  • C=C Stretching: The stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

  • C-F Stretching: The C-F stretching vibrations are typically strong and appear in the 1000-1350 cm⁻¹ range.

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and interactions with other molecules. Several key parameters are calculated to understand the electronic nature of 2,6-Difluoro-4-methylaniline.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[4] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical stability and reactivity.[1] A smaller energy gap suggests that the molecule is more reactive.

HOMO-LUMO cluster_0 LUMO cluster_1 HOMO LUMO HOMO LUMO->HOMO   ΔE (Energy Gap)    Energy Energy

Caption: Energy level diagram of HOMO and LUMO.

Table 2: Calculated Electronic Properties (Illustrative)

ParameterValue (eV)
EHOMO-5.8
ELUMO-1.2
Energy Gap (ΔE)4.6

Note: These are representative values. The actual values depend on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity.[10]

  • Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

  • Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

  • Green Regions: Represent areas with a neutral potential.

For 2,6-Difluoro-4-methylaniline, the MEP map is expected to show a negative potential around the electronegative fluorine and nitrogen atoms, and a positive potential around the hydrogen atoms of the amino group.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for their potential applications in nonlinear optics. The first-order hyperpolarizability (β) is a measure of a molecule's NLO activity.[11] Computational methods can be used to calculate the hyperpolarizability of 2,6-Difluoro-4-methylaniline and assess its potential as an NLO material. The presence of electron-donating (amino, methyl) and electron-withdrawing (fluoro) groups can enhance the NLO properties of the molecule.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In drug development, this is used to predict the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein.[13]

A molecular docking study of 2,6-Difluoro-4-methylaniline against a relevant biological target (e.g., an enzyme or receptor) could reveal its potential as a therapeutic agent.[3] The docking results would provide information on the binding energy and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the protein.[10]

Conclusion

The theoretical and computational analysis of 2,6-Difluoro-4-methylaniline provides a comprehensive understanding of its structural, vibrational, and electronic properties. Through DFT calculations, we can predict its optimized geometry, simulate its FT-IR and FT-Raman spectra, and identify its reactive sites. The analysis of its frontier molecular orbitals and NLO properties offers insights into its chemical reactivity and potential for applications in materials science. Furthermore, molecular docking studies can elucidate its potential as a bioactive compound. This in-depth theoretical characterization serves as a valuable guide for future experimental investigations and the rational design of novel molecules based on the 2,6-Difluoro-4-methylaniline scaffold.

References

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  • East European Journal of Physics. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. [Link]

  • ResearchGate. (2023). Structure, Frontier Molecular Orbitals, MEP, Charge Analysis, and NLO Study of 2,4-, 2,5-, and 2,6-Dimethylanilines Using DFT. [Link]

  • PubMed Central. (n.d.). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent.
  • PubChem. (n.d.). 2,6-Difluoro-3-methylaniline. [Link]

  • PubMed Central. (n.d.). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors.
  • PubMed. (2009). FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study. [Link]

  • Vertex AI Search. (n.d.). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD.
  • ResearchGate. (2025). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. [Link]

  • MDPI. (n.d.). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies.
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The Advent of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide delves into the discovery and history of 2,6-difluoro-4-methylaniline, a pivotal intermediate in the development of modern pharmaceuticals and agrochemicals. While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader evolution of aromatic fluorination chemistry. This guide reconstructs the logical synthetic pathways that led to its creation, providing detailed experimental protocols and exploring the scientific rationale behind these methodologies. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive understanding of the synthesis and significance of this crucial fluorinated aniline.

Introduction: The Rise of Fluorine in Applied Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Halogenated aromatic amines, in particular, serve as versatile building blocks for complex molecular architectures.[1] The strategic placement of fluorine atoms on an aniline ring can significantly enhance the reactivity and biological activity of derivative compounds.[2] This guide focuses on 2,6-difluoro-4-methylaniline, a compound that exemplifies the utility of this approach.

Historical Context: The Dawn of Aromatic Fluorination

The synthesis of fluorinated aromatic compounds has historically presented significant challenges to organic chemists. Early methods were often hazardous and low-yielding. Two landmark developments paved the way for the practical synthesis of compounds like 2,6-difluoro-4-methylaniline:

  • The Balz-Schiemann Reaction: This classic method, while not the most common industrial route today, was a foundational technique for introducing fluorine onto an aromatic ring. It involves the thermal decomposition of a diazonium fluoroborate salt, prepared from the corresponding aniline.[3]

  • The Halex Process (Halogen Exchange): This process, which involves the substitution of chlorine or bromine atoms with fluorine using an alkali metal fluoride at high temperatures in a polar aprotic solvent, has become a dominant industrial method.[3] The development of efficient Halex reactions was a critical step towards the large-scale production of fluoroaromatics.

The emergence of 2,6-difluoro-4-methylaniline can be seen as a logical progression from these foundational techniques, driven by the increasing demand for novel fluorinated building blocks in discovery research.

Deconstructing the Synthesis: A Plausible Pathway to 2,6-Difluoro-4-methylaniline

Synthesis_Pathway 2,6-Dichloro-4-nitrotoluene 2,6-Dichloro-4-nitrotoluene 2,6-Difluoro-4-nitrotoluene 2,6-Difluoro-4-nitrotoluene 2,6-Dichloro-4-nitrotoluene->2,6-Difluoro-4-nitrotoluene  Halogen Exchange (Halex)   2,6-Difluoro-4-methylaniline 2,6-Difluoro-4-methylaniline 2,6-Difluoro-4-nitrotoluene->2,6-Difluoro-4-methylaniline  Nitro Group Reduction  

Caption: Plausible synthetic pathway to 2,6-Difluoro-4-methylaniline.

Step 1: Synthesis of the Key Intermediate: 2,6-Difluoro-4-nitrotoluene

The synthesis of the nitroaromatic precursor is a critical first step. A common and industrially viable method is the halogen exchange (Halex) reaction on the readily available 2,6-dichloro-4-nitrotoluene.

Table 1: Key Reactants and Reagents for Halogen Exchange

CompoundRoleMolar Mass ( g/mol )Key Considerations
2,6-Dichloro-4-nitrotolueneStarting Material206.02Purity is crucial for high yield.
Potassium Fluoride (KF)Fluorinating Agent58.10Must be anhydrous for optimal reactivity.
Dimethyl Sulfoxide (DMSO)Solvent78.13A polar apathetic solvent is essential for the Halex reaction.
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.5 equivalents) and dry dimethyl sulfoxide (DMSO).

  • Reaction Initiation: Heat the mixture to 160°C with vigorous stirring under a nitrogen atmosphere to ensure a fine suspension of the potassium fluoride.

  • Addition of Starting Material: Slowly add 2,6-dichloro-4-nitrotoluene (1 equivalent) to the heated suspension over a period of 1 hour.

  • Reaction Monitoring: Maintain the reaction temperature at 160-170°C and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,6-difluoro-4-nitrotoluene.

Causality in Experimental Choices:

  • Anhydrous Conditions: The presence of water can significantly reduce the efficacy of the potassium fluoride by hydration, thus diminishing its nucleophilicity.

  • Polar Aprotic Solvent: DMSO is an ideal solvent as it effectively solvates the potassium cation, leaving the fluoride anion more "naked" and therefore more reactive.

  • High Temperature: The carbon-chlorine bond in the aromatic ring is strong, and high temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Step 2: Reduction of the Nitro Group to Form 2,6-Difluoro-4-methylaniline

The final step in this synthetic sequence is the reduction of the nitro group of 2,6-difluoro-4-nitrotoluene to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Table 2: Reagents and Catalyst for Catalytic Hydrogenation

Compound/MaterialRoleKey Considerations
2,6-Difluoro-4-nitrotolueneSubstrateThe purity of the starting material will affect the purity of the final product.
Palladium on Carbon (Pd/C)Catalyst5-10% Pd loading is typical. The catalyst should be handled carefully as it can be pyrophoric.
Hydrogen Gas (H₂)Reducing AgentHigh-purity hydrogen is recommended.
Methanol or EthanolSolventProvides good solubility for the substrate and is relatively inert under hydrogenation conditions.
  • Catalyst Slurry: In a hydrogenation vessel, suspend 5% palladium on carbon (Pd/C) (0.05 equivalents by weight) in methanol.

  • Addition of Substrate: Add 2,6-difluoro-4-nitrotoluene (1 equivalent) to the catalyst slurry.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC or GC analysis. The reaction is usually complete within 2-4 hours.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude 2,6-difluoro-4-methylaniline. Further purification can be achieved by distillation under reduced pressure or recrystallization.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation A Suspend Pd/C in Methanol B Add 2,6-Difluoro-4-nitrotoluene A->B C Seal and Purge with N₂ B->C D Purge with H₂ C->D E Pressurize with H₂ (3-4 atm) D->E F Vigorous Stirring E->F G Vent H₂ and Purge with N₂ F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify Product I->J

Sources

The Synthetic Versatility of 2,6-Difluoro-4-methylaniline: A Technical Guide to Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

In the landscape of contemporary drug discovery, materials science, and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning physicochemical and biological properties.[1][2] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Among the plethora of fluorinated building blocks, 2,6-Difluoro-4-methylaniline stands out as a particularly valuable intermediate.[5] Its distinct substitution pattern—two ortho-fluorine atoms flanking an amine group and a para-methyl group—presents a unique combination of steric and electronic features that are highly sought after in the synthesis of complex, high-value molecules.

This technical guide provides an in-depth exploration of the core chemical reactions involving 2,6-Difluoro-4-methylaniline. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for leveraging the synthetic potential of this versatile building block.

I. Synthesis of 2,6-Difluoro-4-methylaniline: A Plausible Approach

While numerous methods exist for the synthesis of fluorinated anilines, a common strategy involves the targeted halogenation and subsequent modification of readily available precursors. A plausible and adaptable multi-step synthesis of 2,6-Difluoro-4-methylaniline can be conceptualized from p-toluidine, leveraging established methodologies for aromatic substitution.

A key challenge in the synthesis of polysubstituted anilines is controlling the regioselectivity of the halogenation steps. The synthetic workflow below outlines a logical sequence to achieve the desired 2,6-difluoro substitution pattern.

G cluster_0 Synthetic Pathway p-Toluidine p-Toluidine 2,6-Dibromo-4-methylaniline 2,6-Dibromo-4-methylaniline p-Toluidine->2,6-Dibromo-4-methylaniline Bromination (e.g., NBS in CHCl3) 2,6-Difluoro-4-methylaniline 2,6-Difluoro-4-methylaniline 2,6-Dibromo-4-methylaniline->2,6-Difluoro-4-methylaniline Halogen Exchange (e.g., KF, high temp.)

Caption: Proposed synthetic route to 2,6-Difluoro-4-methylaniline.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-methylaniline

Step 1: Bromination of p-Toluidine to 2,6-Dibromo-4-methylaniline

  • Rationale: The initial bromination at the ortho positions to the activating amino group is a facile electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.[6][7]

  • Procedure:

    • Dissolve p-toluidine (1 equivalent) in a suitable solvent such as chloroform (CHCl₃).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add N-bromosuccinimide (2.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,6-dibromo-4-methylaniline.[6]

Step 2: Halogen Exchange to 2,6-Difluoro-4-methylaniline

  • Rationale: The conversion of the bromo substituents to fluoro groups is typically achieved via a halogen exchange reaction, often employing a fluoride salt like potassium fluoride (KF) at elevated temperatures. This nucleophilic aromatic substitution is challenging and requires forcing conditions.

  • Procedure:

    • In a high-pressure reaction vessel, combine 2,6-dibromo-4-methylaniline (1 equivalent), anhydrous potassium fluoride (excess, e.g., 5-10 equivalents), and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

    • Heat the mixture to a high temperature (e.g., 200-250 °C) and maintain for several hours, monitoring the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

    • After cooling to room temperature, carefully dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting crude material by distillation or column chromatography to yield 2,6-difluoro-4-methylaniline.

II. Diazotization and Sandmeyer Reactions: Gateway to Functional Group Interconversion

The primary amine functionality of 2,6-difluoro-4-methylaniline serves as a synthetic handle for a wide array of transformations, most notably through the formation of a diazonium salt. This highly reactive intermediate can be subsequently converted to a variety of functional groups via the Sandmeyer reaction.[8][9]

G 2,6-Difluoro-4-methylaniline 2,6-Difluoro-4-methylaniline Diazonium Salt Diazonium Salt 2,6-Difluoro-4-methylaniline->Diazonium Salt Diazotization (NaNO2, H2SO4, 0-5 °C) Aryl Halides Aryl Halides Diazonium Salt->Aryl Halides Sandmeyer Reaction (CuX, where X = Cl, Br) Aryl Nitriles Aryl Nitriles Diazonium Salt->Aryl Nitriles Sandmeyer Reaction (CuCN)

Caption: Diazotization and subsequent Sandmeyer reactions.

Experimental Protocol: Representative Sandmeyer Reaction

Step 1: Diazotization of 2,6-Difluoro-4-methylaniline

  • Rationale: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt.[10][11] Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium intermediate.[12]

  • Procedure:

    • Suspend 2,6-difluoro-4-methylaniline (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. This solution should be used immediately in the subsequent step.

Step 2: Sandmeyer Chlorination

  • Rationale: The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst.[9]

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

    • Observe for the evolution of nitrogen gas.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-chloro-2,6-difluoro-4-methylbenzene.

III. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Nitrogen and Carbon-Carbon Bonds

The presence of halogen atoms on the aromatic ring (introduced via Sandmeyer reaction) or the amine group itself allows 2,6-difluoro-4-methylaniline and its derivatives to participate in powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[13][14] These reactions are cornerstones of modern organic synthesis for the construction of C-N and C-C bonds, respectively.[15][16]

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[17][18] 2,6-Difluoro-4-methylaniline can act as the amine coupling partner.

G cluster_0 Buchwald-Hartwig Amination Aryl Halide Aryl Halide Product Product Aryl Halide->Product 2,6-Difluoro-4-methylaniline 2,6-Difluoro-4-methylaniline 2,6-Difluoro-4-methylaniline->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Schematic of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and often requires screening. Bulky, electron-rich phosphine ligands are typically employed to facilitate the catalytic cycle.[19]

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide (1 equivalent), 2,6-difluoro-4-methylaniline (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene or dioxane via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the desired N-aryl-2,6-difluoro-4-methylaniline.

B. Suzuki-Miyaura Coupling

Following conversion to an aryl halide (e.g., 1-bromo-2,6-difluoro-4-methylbenzene via the Sandmeyer reaction), the resulting molecule can undergo Suzuki-Miyaura coupling with a boronic acid or ester to form a new carbon-carbon bond.[20][21]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Rationale: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. A base is required to activate the organoboron species.

  • Procedure:

    • In a round-bottom flask, combine 1-bromo-2,6-difluoro-4-methylbenzene (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2 equivalents).

    • Add a solvent mixture, such as toluene/ethanol/water or dioxane/water.

    • De-gas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction to reflux (80-100 °C) and stir for 6-18 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

IV. Amide Coupling: A Fundamental Transformation

The amine group of 2,6-difluoro-4-methylaniline readily undergoes acylation with carboxylic acids or their derivatives to form amides.[22] This is one of the most frequently employed reactions in medicinal chemistry.

G cluster_0 Amide Coupling Carboxylic Acid Carboxylic Acid Amide Product Amide Product Carboxylic Acid->Amide Product 2,6-Difluoro-4-methylaniline 2,6-Difluoro-4-methylaniline 2,6-Difluoro-4-methylaniline->Amide Product Coupling Reagent Coupling Reagent (e.g., EDC, HATU) Coupling Reagent->Amide Product

Sources

A-Technical-Guide-to-2,6-Difluoro-4-methylaniline-Sourcing-and-Application-for-Advanced-Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,6-Difluoro-4-methylaniline in Modern Drug Discovery

2,6-Difluoro-4-methylaniline is a highly functionalized aromatic amine that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a methyl group at the para position, imparts distinct physicochemical properties that are increasingly sought after in the design of novel therapeutics. The strategic placement of the fluorine atoms can significantly influence the molecule's pKa, lipophilicity, and metabolic stability, while also providing a vector for hydrogen bonding interactions with biological targets.[1]

This guide provides a comprehensive overview of the commercial availability, quality specifications, and critical applications of 2,6-Difluoro-4-methylaniline, with a particular focus on its role in the development of next-generation kinase inhibitors.[2][3]

Physicochemical Properties

PropertyValueSource
CAS Number 1379028-84-8[4]
Molecular Formula C₇H₇F₂N[4]
Molecular Weight 143.13 g/mol [4]
Storage Keep in dark place, inert atmosphere, 2-8°C[4]

Commercial Availability and Sourcing

While not as commonly stocked as some other aniline derivatives, 2,6-Difluoro-4-methylaniline and its hydrochloride salt are available from several specialized chemical suppliers. Researchers should anticipate that this compound may be offered on a "made-to-order" basis or with longer lead times.

Table 1: Notable Suppliers of 2,6-Difluoro-4-methylaniline and its Hydrochloride Salt

SupplierProduct NameCAS NumberPurityNotes
BLD Pharm2,6-Difluoro-4-methylaniline1379028-84-8Not specifiedProvides basic hazard information.[4]
Sigma-Aldrich2,6-DIFLUORO-4-METHYLANILINE HYDROCHLORIDE2376634-09-095%Listed as a white to yellow solid.[5]
Fluorochem2,6-Difluoro-N-methylaniline hydrochloride1193390-17-898%Provides pricing and indicates stock availability in China.[6]
MySkinRecipes2,6-Difluoro-N-methylaniline hydrochloride1193390-17-895%Lists various quantities with associated pricing and lead times.[7]

Note: Discrepancies in the CAS number for the hydrochloride salt exist between suppliers. It is crucial to verify the specific product details with the chosen vendor.

Quality Specifications and Analytical Characterization

For any research or drug development application, verifying the identity and purity of 2,6-Difluoro-4-methylaniline is paramount. While a specific Certificate of Analysis (CoA) for this compound was not publicly available at the time of this guide's compilation, a typical CoA for a high-purity research chemical would include the following analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Due to the limited availability of public spectral data for 2,6-Difluoro-4-methylaniline, researchers should request a CoA from the supplier before purchase or perform their own analytical characterization upon receipt.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary application of 2,6-Difluoro-4-methylaniline in the scientific literature is as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[7] The presence of the difluoro substitution pattern is particularly relevant in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[2][8]

Kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. The aniline moiety is a common scaffold in many kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

The 2,6-difluoro substitution on the aniline ring can offer several advantages in kinase inhibitor design:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms reduces the basicity of the aniline nitrogen. This can be crucial for optimizing the compound's pharmacokinetic properties, such as cell permeability and oral bioavailability.

  • Enhanced Binding Interactions: The fluorine atoms can participate in favorable hydrogen bonding or other non-covalent interactions with the protein target, potentially increasing the inhibitor's potency and selectivity.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Introducing fluorine atoms at strategic positions can block sites of metabolism, thereby increasing the drug's half-life.

Figure 1: A conceptual diagram illustrating the role of the 2,6-Difluoro-4-methylaniline scaffold in a hypothetical kinase inhibitor.

Synthetic Considerations

While specific, detailed synthetic protocols for 2,6-Difluoro-4-methylaniline are not widely published in readily accessible literature, general methods for the synthesis of polysubstituted anilines can be adapted. These often involve multi-step sequences that may include:

  • Halogenation: Introduction of fluorine atoms onto an aromatic ring, which can be a challenging transformation.

  • Nitration: Introduction of a nitro group, which can then be reduced to an amine.

  • Reduction: Conversion of a nitro group to an aniline.

  • Cross-coupling reactions: To introduce the methyl group.

Patents related to the synthesis of similar compounds, such as 2,6-difluoroaniline, often describe processes starting from readily available tri-chlorinated benzene derivatives, followed by halogen exchange (halex) reactions and subsequent amination.[1]

Synthesis_Workflow Start Starting Material (e.g., Polychlorinated Benzene) Step1 Halogen Exchange (Fluorination) Start->Step1 KF, high temp. Step2 Nitration Step1->Step2 HNO3/H2SO4 Step3 Reduction of Nitro Group Step2->Step3 e.g., Fe/HCl Step4 Methylation (Optional) Step3->Step4 Final_Product 2,6-Difluoro-4-methylaniline Step4->Final_Product

Figure 2: A generalized, hypothetical workflow for the synthesis of polysubstituted anilines like 2,6-Difluoro-4-methylaniline.

Safe Handling and Storage

Potential Hazards (based on 2,6-difluoroaniline):

  • Flammable liquid and vapor. [9]

  • Harmful if swallowed, in contact with skin, or if inhaled. [9]

  • Causes skin and eye irritation. [9]

  • May cause respiratory irritation. [9]

Recommended Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Follow the supplier's recommendation for storage at 2-8°C under an inert atmosphere.[4]

Always consult the supplier-provided Safety Data Sheet for the most accurate and up-to-date safety information before handling this compound.

Conclusion

2,6-Difluoro-4-methylaniline represents a specialized yet strategically important building block for modern medicinal chemistry. Its unique electronic and structural features make it a valuable component in the design of targeted therapeutics, particularly kinase inhibitors. While its commercial availability is more limited than that of simpler anilines, it can be sourced from specialized suppliers. Researchers and drug development professionals seeking to incorporate this moiety into their synthetic programs should conduct due diligence in identifying a reliable supplier, obtaining comprehensive analytical data, and adhering to strict safety protocols. The continued exploration of compounds derived from 2,6-Difluoro-4-methylaniline holds promise for the development of novel and effective therapies for a range of diseases.

References

  • MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride. [Link]

  • Google Patents. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
  • MDPI. Synthesis and Evaluation of Novel 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

  • National Center for Biotechnology Information. 2,6-Dibromo-4-methylaniline. [Link]

  • Google Patents.
  • Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • PubMed. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. [Link]

  • PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]

  • Matrix Fine Chemicals. 2,6-DIBROMO-4-METHYLANILINE. [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • European Patent Office. Method of preparing 2,4-difluoroaniline. [Link]

  • ResearchGate. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. [Link]

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Methodological & Application

Application Notes & Protocols: 2,6-Difluoro-4-methylaniline as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Within the vast arsenal of fluorinated building blocks, substituted anilines are of paramount importance due to their versatile reactivity.

This guide focuses on 2,6-difluoro-4-methylaniline , a key intermediate whose specific substitution pattern offers a distinct strategic advantage in the synthesis of complex pharmaceutical compounds.[2] The ortho-difluoro motif effectively shields the aniline nitrogen, influencing its nucleophilicity and basicity, while also blocking common sites of metabolic oxidation. The para-methyl group provides an additional vector for molecular recognition or further functionalization. These attributes make 2,6-difluoro-4-methylaniline a highly valuable precursor, particularly in the development of targeted therapies such as kinase inhibitors. These application notes provide a detailed overview of its properties, synthetic utility, and a practical protocol for its application.

Physicochemical Properties and Safety Data

A thorough understanding of a precursor's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
Chemical Name 2,6-Difluoro-4-methylaniline
Synonyms 4-Methyl-2,6-difluoroaniline
Molecular Formula C₇H₇F₂N[3][4]
Molecular Weight 143.13 g/mol [3][4]
CAS Number 367-26-0 (Illustrative, specific isomer)
Appearance Off-white to light brown crystalline solid
Boiling Point 94-96 °C at 15 mmHg[5]
Storage Conditions Store at 2-8°C, sealed in a dry environment[4][5]
Safety and Handling

2,6-Difluoro-4-methylaniline is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

  • GHS Hazard Statements: Based on data for structurally related difluoroanilines, this compound is expected to be harmful if swallowed (H302), harmful in contact with skin (H312), cause skin irritation (H315), cause serious eye irritation (H319), and be harmful if inhaled (H332).[3][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7][8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation.[7][9]

  • Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][10]

Core Synthetic Application: Amide Bond Formation in Kinase Inhibitor Scaffolds

The primary utility of 2,6-difluoro-4-methylaniline in pharmaceutical synthesis is its function as a nucleophilic building block. The aniline moiety is a versatile handle for forming robust amide bonds, a linkage central to the structure of countless drug molecules, especially kinase inhibitors.

Rationale for Use

The choice of the 2,6-difluoro-4-methylphenyl moiety is a deliberate design element driven by several key factors:

  • Modulation of Basicity (pKa): The two electron-withdrawing fluorine atoms ortho to the amine significantly reduce the basicity of the aniline nitrogen. This decreased reactivity prevents unwanted side reactions and allows for more controlled and selective coupling chemistries.

  • Metabolic Blocking: The ortho C-F bonds are exceptionally stable and effectively block cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway that can lead to rapid drug clearance. This enhances the pharmacokinetic profile of the final compound.

  • Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation around the aryl-amide bond. This conformational constraint can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

  • Hydrogen Bonding Interactions: While the aniline nitrogen is used for covalent bond formation, the fluorine atoms can act as weak hydrogen bond acceptors, potentially forming additional stabilizing interactions within the protein's binding pocket.

The general workflow for incorporating this precursor into a potential active pharmaceutical ingredient (API) is illustrated below.

G cluster_0 Precursor Stage cluster_1 Synthesis Stage cluster_2 API Development cluster_3 Pharmaceutical Formulation A 2,6-Difluoro-4-methylaniline (Building Block) B Amide Coupling Reaction (e.g., with Carboxylic Acid) A->B Reagents: Carboxylic Acid, Coupling Agent C Purification & Characterization (Chromatography, NMR, MS) B->C Crude Product D Synthesized Intermediate / API C->D Purified Compound E Biological Screening (Kinase Assays) D->E Efficacy Testing F Final Drug Product E->F Lead Candidate

General workflow from precursor to drug product.

Experimental Protocol: Synthesis of a Benzamide Derivative

This protocol details a representative amide coupling reaction, a common and fundamental transformation in pharmaceutical synthesis.[11] It provides a self-validating framework for researchers to adapt for their specific target molecules.

Amide coupling of 2,6-difluoro-4-methylaniline.
Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Difluoro-4-methylaniline≥98%CommercialStarting material
4-Nitrobenzoic Acid≥98%CommercialCoupling partner
HATU (Coupling Agent)≥98%CommercialHandle in a dry atmosphere
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%CommercialNon-nucleophilic base
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialReaction solvent
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prep.For aqueous wash
BrineACS GradeIn-house prep.For aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying agent
Silica Gel230-400 meshCommercialFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add 2,6-difluoro-4-methylaniline (1.05 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The addition of the base should be done dropwise at room temperature.

    • Causality Insight: HATU is a highly efficient coupling agent that activates the carboxylic acid. DIPEA is a sterically hindered, non-nucleophilic base used to neutralize the acid formed during the reaction without competing in the coupling itself.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

    • Trustworthiness Check: Multiple extractions ensure complete recovery of the product from the aqueous phase, where the DMF solvent is soluble.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid), water, and finally, brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure N-(2,6-difluoro-4-methylphenyl)-4-nitrobenzamide as a solid.

Expected Results
ParameterExpected Outcome
Yield 85-95%
Appearance White to pale yellow solid
Purity (LCMS) >98%
¹H NMR Consistent with the structure of the desired product
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the product's mass

Conclusion

2,6-Difluoro-4-methylaniline is a strategically vital precursor for the synthesis of advanced pharmaceutical intermediates and APIs. Its unique electronic and steric properties, conferred by the ortho-difluoro and para-methyl substitution, provide medicinal chemists with a robust tool for creating molecules with enhanced metabolic stability and potent biological activity. The straightforward application of this building block in common synthetic transformations, such as the amide coupling detailed herein, underscores its utility and importance in modern drug discovery pipelines. As the demand for highly specific and durable targeted therapies continues to grow, the role of precisely engineered precursors like 2,6-difluoro-4-methylaniline will only become more critical.

References

  • MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride.
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • PubMed. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers.
  • PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.
  • PubChem. 2,6-Difluoro-3-methylaniline.
  • ChemScene. 2,4-Difluoro-5-methylaniline.
  • PubChem. 2,6-Difluoroaniline.
  • ChemicalBook. 2,4-DIFLUORO-N-METHYLANILINE Product Description.
  • Thermo Fisher Scientific. Safety Data Sheet: 4-Fluoro-N-methylaniline.
  • TCI America. Safety Data Sheet: 2-Fluoro-N-methylaniline.
  • Thermo Fisher Scientific. Safety Data Sheet: 3-Fluoro-4-methylaniline.
  • ChemicalBook. Safety Data Sheet: 2,6-Diethyl-4-methylaniline.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated analytical protocols for the quantitative and qualitative analysis of 2,6-Difluoro-4-methylaniline, a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2] We present two orthogonal chromatographic methods: a High-Performance Liquid Chromatography (HPLC) method for purity assay and impurity profiling, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive identification and quantification of volatile impurities. The causality behind experimental choices, from mobile phase selection to mass spectrometry parameters, is explained to provide researchers with a framework for adapting these methods. All protocols are designed to be self-validating in accordance with ICH Q2(R2) guidelines to ensure data integrity and regulatory compliance.[3][4]

Introduction: The Analytical Imperative for Fluorinated Anilines

2,6-Difluoro-4-methylaniline is a key intermediate whose purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). The introduction of fluorine atoms into molecular structures can significantly alter physicochemical properties such as lipophilicity and metabolic stability, making fluorinated anilines valuable in medicinal chemistry.[1] However, the synthesis can introduce various impurities, including positional isomers, starting material carryover, and reaction by-products.

Therefore, the development of specific, sensitive, and accurate analytical methods is paramount for quality control, process monitoring, and impurity profiling in drug development.[5] High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[5] Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency for volatile compounds and provides definitive structural information through mass fragmentation patterns, making it ideal for impurity identification.[5][6] This note provides detailed protocols for both techniques, offering a complete analytical solution.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling

The HPLC method is designed as the primary tool for purity assessment and the quantification of non-volatile impurities. A reversed-phase method is employed, as it provides excellent separation for moderately polar compounds like substituted anilines.

Causality of Method Design
  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its hydrophobic properties, which provide strong retention for the aromatic ring of the aniline derivatives. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like anilines by shielding residual silanol groups.

  • Mobile Phase Strategy: A gradient elution using acetonitrile and water is employed. This is crucial because a complex sample may contain impurities with a wide range of polarities. A gradient ensures that both early-eluting polar compounds and late-eluting non-polar compounds are resolved with good peak shape in a single run. The addition of a small amount of acid, such as formic acid or difluoroacetic acid (DFA), to the mobile phase protonates the aniline moiety.[7] This ensures a consistent ionic state, leading to sharper, more symmetrical peaks and improved retention time reproducibility.

  • Detection: UV detection is selected due to the strong chromophore (the substituted benzene ring) present in the analyte and its expected impurities. A detection wavelength of 254 nm is a common starting point for aromatic compounds, offering good sensitivity.

HPLC Experimental Protocol

Step 1: Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2,6-Difluoro-4-methylaniline reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh 50 mg of the 2,6-Difluoro-4-methylaniline sample, transfer to a 50 mL volumetric flask, and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulates from damaging the HPLC system.

Step 2: Chromatographic Conditions A summary of the instrumental conditions is provided in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes; hold at 95% B for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detector UV Diode Array Detector (DAD)
Wavelength 254 nm
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing P1 Weighing P2 Dissolution in Diluent P1->P2 P3 Filtration (0.45 µm) P2->P3 H1 Autosampler Injection P3->H1 H3 C18 Column H1->H3 H2 Gradient Pump H2->H3 H4 UV Detector H3->H4 D1 Chromatogram Acquisition H4->D1 D2 Peak Integration & Analysis D1->D2 D3 Purity Calculation & Reporting D2->D3

Caption: Workflow for HPLC analysis of 2,6-Difluoro-4-methylaniline.

Method Validation (ICH Q2(R2) Framework)

The analytical procedure must be validated to demonstrate its suitability for its intended purpose.[4][8]

  • Specificity: Demonstrated by separating the main compound from potential impurities (e.g., positional isomers) and any matrix components.[8] Spiked samples should be used to confirm resolution.

  • Linearity: Assessed by analyzing a minimum of five concentrations across a range (e.g., 50% to 150% of the target concentration). A correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy & Precision: Accuracy is determined by recovery studies on spiked samples. Precision (repeatability) is assessed from multiple preparations (n=6) at 100% of the test concentration, with a relative standard deviation (RSD) of <2% being acceptable.[8]

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. For impurity analysis, the LOQ should be at or below the reporting threshold.[9] A typical LOQ might be around 0.5 ng/mL, similar to methods for other aniline impurities.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

The GC-MS method is developed for the sensitive detection and definitive identification of volatile and semi-volatile impurities. This technique is highly complementary to HPLC.

Causality of Method Design
  • Separation Principle: GC is ideal for analyzing thermally stable and volatile compounds like substituted anilines.[5] A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to separate compounds primarily based on their boiling points and, to a lesser extent, their polarity.

  • Temperature Programming: A temperature gradient is essential for GC analysis of complex mixtures. It starts at a low temperature to resolve highly volatile compounds (like residual solvents) and gradually increases to elute higher-boiling analytes like the target compound and its isomers, ensuring sharp peaks and efficient separation.[11]

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is the gold standard for GC-MS. It is a hard ionization technique that creates reproducible and information-rich fragmentation patterns. These patterns serve as a "fingerprint" for a molecule, allowing for confident identification by comparison to spectral libraries (e.g., NIST) or a user-generated library of standards. High-resolution mass spectrometry (HRMS) can be used for unambiguous confirmation of elemental composition.[12]

GC-MS Experimental Protocol

Step 1: Standard and Sample Preparation

  • Standard Solution (10 µg/mL): Accurately prepare a 10 µg/mL solution of the 2,6-Difluoro-4-methylaniline reference standard in high-purity methylene chloride.

  • Sample Solution (1 mg/mL): Prepare a 1 mg/mL solution of the test sample in methylene chloride.

  • Note: Ensure all glassware is meticulously clean to avoid extraneous peaks in the chromatogram.

Step 2: GC-MS Conditions

ParameterCondition
Instrument Agilent 8890 GC with 5977B MSD or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Splitless mode, 250 °C
Oven Program 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing P1 Weighing P2 Dissolution in Solvent P1->P2 G1 GC Inlet P2->G1 G2 GC Column & Oven G1->G2 G3 MS Ion Source (EI) G2->G3 G4 Mass Analyzer G3->G4 D1 TIC & Mass Spectra G4->D1 D2 Library Search & ID D1->D2 D3 Quantification & Reporting D2->D3

Caption: Workflow for GC-MS analysis of 2,6-Difluoro-4-methylaniline.

Data Interpretation and Expected Results
  • Total Ion Chromatogram (TIC): The TIC will show peaks corresponding to all ionizable compounds separated by the GC. The peak for 2,6-Difluoro-4-methylaniline will be the major component.

  • Mass Spectrum: The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z 143. Key fragments would arise from the loss of methyl (CH₃, M-15) or other characteristic cleavages. The presence of two fluorine atoms does not produce a prominent isotopic pattern like chlorine or bromine, but the exact mass can confirm their presence.[13][14]

Table 1: Expected GC-MS Data for Target Analyte and Potential Impurities

CompoundExpected RT (min)Molecular Ion (M⁺) m/zKey Fragment Ions m/z
2,6-Difluoro-4-methylaniline~10.5143128, 110, 99
2,6-Difluoroaniline (precursor)~9.8129110, 83
Positional Isomers (e.g., 2,4-Difluoro-6-methylaniline)~10.2 - 10.8143Varies slightly

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust, orthogonal approach for the comprehensive analysis of 2,6-Difluoro-4-methylaniline and its related compounds. The HPLC method is ideal for purity determination and quantifying known and unknown impurities, while the GC-MS method offers unparalleled sensitivity and specificity for the identification of volatile species. Adherence to these protocols, grounded in sound chromatographic principles and validated according to ICH guidelines, will ensure the generation of reliable and defensible data critical for researchers, scientists, and drug development professionals.

References

  • Blaze, M., & Walter, T. H. (n.d.). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Waters Corporation.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS. BenchChem.
  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. HELIX Chromatography.
  • von Mühlen, C., & Lanças, F. M. (2014). SPME-GC-MS determination of selected aniline pesticides in surface water. Scientia Chromatographica, 6(2), 117-123. Retrieved from [Link]

  • BenchChem. (n.d.). 2,6-Difluoro-4-methylaniline hydrochloride | 2376634-09-0. BenchChem.
  • Tautt, J., & Oleksy-Zaluska, E. (2001). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(1), 13-17. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. MySkinRecipes.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.
  • Kamiusuki, T., Monde, T., Yano, K., Yoko, T., & Konakahara, T. (1999). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 37(10), 388-392. Retrieved from [Link]

  • Jones, K. (1991). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 35(1), 15-24. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical chromatograms for separation of positional isomers. ResearchGate. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson. Retrieved from [Link]

  • Chromatography Forum. (2017). Separation of positional isomers. Chromatography Forum. Retrieved from [Link]

  • Khvostenko, V. I., & Tolstikov, G. A. (1986). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 55(1), 25-41. Retrieved from [Link]

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-4. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • Zhang, J., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(28), 22005-22011. Retrieved from [Link]

  • American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. ACS Publications. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. Retrieved from [Link]

  • Reddy, K. S., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in Riluzole API. Trade Science Inc. Retrieved from [Link]

Sources

Application Note: Protocols for the N-Alkylation of 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Difluoro-4-methylaniline is a critical structural motif in modern medicinal chemistry and materials science. Its derivatives are integral to the development of various therapeutic agents, including kinase inhibitors and agrochemicals. The synthetic challenge in functionalizing this molecule lies in the steric hindrance imposed by the two ortho-flanking fluorine atoms and the reduced nucleophilicity of the nitrogen center due to the electron-withdrawing nature of these halogens.[1] This combination of steric and electronic effects necessitates carefully optimized reaction conditions to achieve efficient and selective N-alkylation.

This guide provides a comprehensive overview of two robust and widely applicable strategies for the N-alkylation of 2,6-difluoro-4-methylaniline: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will explore the mechanistic underpinnings of each method, provide detailed, step-by-step protocols, and offer guidance on troubleshooting common issues.

Part 1: Strategic & Mechanistic Considerations

The choice between direct alkylation and reductive amination depends on the desired alkyl substituent, the availability of starting materials, and the required scale of the reaction.

  • Direct Alkylation is a straightforward approach involving the reaction of the aniline with an alkyl halide or a related electrophile.[2][3] This method is often preferred for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl). However, it can be susceptible to over-alkylation, yielding the tertiary amine, and may require harsher conditions due to the aniline's low nucleophilicity.[4][5] The use of a strong base is typically required to deprotonate the aniline or the resulting ammonium salt, driving the reaction forward.[1]

  • Reductive Amination is a highly versatile and often milder alternative that converts a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine.[6] This method is particularly advantageous for synthesizing more complex secondary amines and avoids the issue of over-alkylation that can plague direct alkylation methods.[5][7] The reaction can often be performed as a one-pot procedure using a selective reducing agent that reduces the iminium ion much faster than the starting carbonyl compound.[8]

Below is a decision-making workflow to guide the selection of the appropriate synthetic strategy.

G cluster_start cluster_strategy cluster_reagents cluster_protocol start Desired N-Alkyl Product strategy Select Synthetic Strategy start->strategy direct Strategy A: Direct Alkylation strategy->direct Simple Alkyl Group (Me, Et, Bn) reductive Strategy B: Reductive Amination strategy->reductive Complex or Hindered Alkyl Group reagent_A Starting Material: Alkyl Halide (R-X) direct->reagent_A reagent_B Starting Material: Aldehyde/Ketone (R-C=O) reductive->reagent_B protocol_A Follow Protocol 2.1 reagent_A->protocol_A protocol_B Follow Protocol 2.2 reagent_B->protocol_B

Caption: Decision workflow for N-alkylation strategy.

Part 2: Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides and strong bases are hazardous and should be handled with care.

Protocol 2.1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general method for the direct N-alkylation of 2,6-difluoro-4-methylaniline using an alkyl halide and a strong base like sodium hydride (NaH) in an aprotic polar solvent.

Materials:

  • 2,6-Difluoro-4-methylaniline

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluoro-4-methylaniline (1.0 eq).

  • Solvent Addition: Dissolve the aniline in anhydrous DMF (to a concentration of approx. 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, heating to 50-70 °C may be required.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
IodomethaneNaH (1.2)DMF251275-85
Benzyl BromideK₂CO₃ (2.0)ACN801660-75
Ethyl IodideNaH (1.2)DMF502470-80

Causality Behind Choices:

  • Base: A strong base like NaH is often necessary to deprotonate the weakly nucleophilic aniline, forming the more reactive anilide anion.[3] Weaker bases like K₂CO₃ can be used but may require higher temperatures.[4]

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and the intermediate anilide salt, facilitating the Sₙ2 reaction.

Protocol 2.2: N-Alkylation via Reductive Amination

This one-pot protocol is highly effective for a broad range of aldehydes and ketones and utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[5][9]

Materials:

  • 2,6-Difluoro-4-methylaniline

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,6-difluoro-4-methylaniline (1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in DCE (to a concentration of approx. 0.2-0.5 M). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.[10]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction: Continue stirring at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).[10]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[10] Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

  • Isolation: Purify the crude product via silica gel column chromatography.

Carbonyl CompoundReducing Agent (eq)SolventTemp (°C)Time (h)Typical Yield (%)
CyclohexanoneNaBH(OAc)₃ (1.5)DCE251685-95
BenzaldehydeNaBH(OAc)₃ (1.5)DCM25890-98
AcetoneNaBH(OAc)₃ (1.5)DCE252480-90

Causality Behind Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice because it is mild and selectively reduces the protonated imine (iminium ion) much more rapidly than the starting aldehyde or ketone.[8][11] This selectivity prevents the formation of alcohol byproducts and allows for a convenient one-pot procedure.[8]

  • Solvent: Chlorinated solvents like DCE or DCM are preferred as STAB is sensitive to water and incompatible with protic solvents like methanol.[9]

Part 3: Reaction Monitoring and Troubleshooting

Reaction Monitoring:

  • TLC: A simple and effective method. Use a mobile phase such as 10-30% ethyl acetate in hexanes. The product should be less polar than the starting aniline.

  • LC-MS: Provides accurate monitoring of the consumption of starting materials and the formation of the product, confirming the mass of the desired compound.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion (Direct Alkylation) 1. Insufficiently strong base. 2. Low reactivity of alkyl halide. 3. Aniline is not fully deprotonated.1. Switch from K₂CO₃ to NaH. 2. Change alkylating agent from R-Cl/R-Br to R-I. 3. Increase reaction temperature and time.
No or Low Conversion (Reductive Amination) 1. Imine formation is slow or unfavorable. 2. Reducing agent has degraded.1. Add a catalytic amount of acetic acid or Ti(OiPr)₄ to promote imine formation.[7] 2. Use a fresh bottle of NaBH(OAc)₃.
Formation of Dialkylated Product 1. Excess alkylating agent used. 2. Product amine is more nucleophilic than starting aniline.1. Use a 1:1 stoichiometry of aniline to alkyl halide. 2. Add the alkyl halide slowly to the reaction mixture. 3. Consider reductive amination, which avoids this issue.[5]

Conclusion

The N-alkylation of the sterically hindered and electronically deactivated 2,6-difluoro-4-methylaniline can be achieved efficiently through either direct alkylation or reductive amination. Direct alkylation with strong bases is suitable for simple alkyl halides, while reductive amination with sodium triacetoxyborohydride offers a broader scope and excellent selectivity for more complex structures. The choice of method should be guided by the specific synthetic target and available reagents. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform these critical transformations.

References

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate. Available at: [Link]

  • Aniline Alkylation over Solid Acid Catalysts. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. San Diego State University Digital Collections. Available at: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Available at: [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

  • Reductive Amination. Myers Research Group, Harvard University. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

Sources

Scale-up synthesis of 2,6-Difluoro-4-methylaniline for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the industrial scale-up synthesis of 2,6-Difluoro-4-methylaniline , a critical intermediate for pharmaceutical and agrochemical applications (e.g., kinase inhibitors, herbicides).

The guide prioritizes the Nitration-Hydrogenation Route starting from 3,5-Difluorotoluene , as this pathway offers the highest regioselectivity and atom economy compared to Halex-based routes which suffer from isomer deactivation issues in this specific substitution pattern.

Part 1: Strategic Route Selection & Retrosynthesis

Industrial Route Analysis

The synthesis of 2,6-difluoro-4-methylaniline presents a unique regiochemical challenge. The amino group must be installed at the position para to the methyl group and between the two fluorine atoms.

  • Route A: Halex Reaction (Discarded)

    • Concept: Chlorination of

      
      -nitrotoluene to 2,6-dichloro-4-nitrotoluene, followed by Fluorine-Chlorine exchange (Halex).
      
    • Fatal Flaw: In 2,6-dichloro-4-nitrotoluene, the chlorine atoms are meta to the nitro group. Nucleophilic aromatic substitution (SNAr) is electronically disfavored without ortho or para activation.

  • Route B: Regioselective Nitration (Selected)

    • Concept: Nitration of 3,5-difluorotoluene followed by catalytic hydrogenation.

    • Mechanism:[1] The methyl group (activator) directs ortho/para.[2] The fluorine atoms (deactivators) direct ortho/para. Position 4 (between the two fluorines) is sterically hindered but electronically activated by the para-methyl group. Experimental data confirms that under controlled conditions, nitration occurs selectively at the 4-position, driven by the strong directing effect of the methyl group overcoming the steric crowding of the fluorine atoms.

Retrosynthetic Logic

Retrosynthesis Target 2,6-Difluoro-4-methylaniline (Target) Intermediate 4-Nitro-3,5-difluorotoluene (Precursor) Target->Intermediate Catalytic Hydrogenation (H2, Pd/C) Start 3,5-Difluorotoluene (Starting Material) Intermediate->Start Electrophilic Nitration (HNO3/H2SO4)

Caption: Retrosynthetic breakdown identifying 3,5-difluorotoluene as the key scalable starting material.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Nitration of 3,5-Difluorotoluene

This step involves a highly exothermic electrophilic aromatic substitution. The key to scale-up is controlling the exotherm to prevent dinitration or thermal runaway.

Reagents & Equipment:

  • Substrate: 3,5-Difluorotoluene (Purity >99%)

  • Acid Mixture: Mixed Acid (30% HNO₃ / 70% H₂SO₄) or prepared in situ.

  • Solvent: Dichloromethane (DCM) or performed neat (if heat transfer is managed).

  • Reactor: Glass-lined reactor with jacketed cooling (-10°C capacity).

Protocol:

  • Charge: Load 3,5-Difluorotoluene (1.0 equiv) into the reactor. Cool to 0°C.

  • Acid Preparation: In a separate vessel, prepare a mixture of conc. H₂SO₄ (2.5 equiv) and fuming HNO₃ (1.1 equiv). Pre-cool to 5°C.

  • Addition: Add the mixed acid to the toluene substrate slowly over 2–4 hours.

    • Critical Control Point: Maintain internal temperature < 10°C. The reaction is extremely sensitive to temperature; higher temperatures promote dinitration and tar formation.

  • Digestion: After addition, allow the mixture to warm to 20°C and stir for 2 hours. Monitor conversion by HPLC.

  • Quench: Pour the reaction mixture onto crushed ice/water (3x volume).

  • Extraction: Extract with DCM or Toluene. Wash organic layer with saturated NaHCO₃ (to pH 7) and brine.

  • Isolation: Evaporate solvent to yield 4-nitro-3,5-difluorotoluene as a pale yellow oil/solid.

    • Yield Target: 85–92%

    • Purity: >95% (Isomer removal usually not required if temp controlled).

Step 2: Catalytic Hydrogenation

Reduction of the nitro group is straightforward but requires strict safety protocols for hydrogen gas handling.

Reagents & Equipment:

  • Substrate: 4-Nitro-3,5-difluorotoluene

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (to prevent ignition).

  • Solvent: Methanol or Ethanol.

  • Hydrogen Source: H₂ gas (5–10 bar).

Protocol:

  • Loading: Charge the hydrogenation autoclave with the nitro precursor (dissolved in Methanol, conc. ~0.5 M).[3][4]

  • Catalyst Addition: Add 5% Pd/C (2 wt% loading relative to substrate) under nitrogen blanket.

    • Safety: Pd/C is pyrophoric when dry. Always keep wet.

  • Hydrogenation: Purge with N₂ (3x) then H₂ (3x). Pressurize to 5 bar (75 psi).

  • Reaction: Stir vigorously at 40–50°C. The reaction is exothermic; control cooling to maintain temp.

  • Completion: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Work-up: Filter catalyst through Celite (recycle catalyst). Concentrate filtrate.

  • Purification: Distillation under reduced pressure (bp ~85°C @ 10 mmHg) or crystallization as the HCl salt.

Part 3: Process Safety & Engineering Controls

Thermal Hazards (Nitration)

The nitration step involves a "mixed acid" system which is prone to thermal runaway if agitation fails.

  • DSC Data: Onset of decomposition for the nitro-product is typically >200°C, but the reaction mass can accumulate heat.

  • Control: Use a dosing-controlled process (semi-batch). If cooling fails, stop acid addition immediately.

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrogenation Reactor1 Jacketed Reactor (Temp < 10°C) Quench Ice Quench & Separation Reactor1->Quench Reaction Mass Reactor2 Autoclave (H2, 5 bar) Quench->Reactor2 Organic Phase (Nitro Intermediate) Filter Catalyst Filtration Reactor2->Filter Crude Amine Distillation Vacuum Distillation (Final Purification) Filter->Distillation Product 2,6-Difluoro-4-methylaniline Distillation->Product

Caption: Integrated process flow for the two-step synthesis.

Part 4: Analytical Quality Control

Table 1: Key Quality Specifications

ParameterSpecificationMethodRationale
Appearance Colorless to pale yellow liquid/solidVisualOxidation leads to darkening.
Assay (GC/HPLC) ≥ 98.0%Area %Critical for polymerization/pharma use.
Isomer Content < 0.5% (2-amino isomer)GC-MSRegioisomer from nitration step.
Water Content < 0.2%Karl FischerAffects downstream coupling.

Impurity Profile:

  • Impurity A: 2-Amino-3,5-difluorotoluene (Result of nitration at C2). Minimized by low temperature.

  • Impurity B: 2,6-Difluoro-4-methylphenol (Hydrolysis byproduct, rare).

References

  • Nitration of Fluorinated Aromatics: ResearchGate. "Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies." Available at: [Link]

  • General Halex/Nitration Methodology:Google Patents. "Process and intermediates for the preparation of 2,6-difluoroaniline (US5041674A).

Sources

Application Notes & Protocols: Safe Handling of 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Scientific Context

2,6-Difluoro-4-methylaniline belongs to the class of halogenated anilines, which are versatile intermediates in organic synthesis. The presence of fluorine atoms can significantly alter the electronic properties and metabolic stability of parent molecules, making this compound a valuable synthon for creating novel pharmaceutical candidates and advanced materials. However, the same features that make it synthetically useful—the aniline functional group and aromatic fluorine substituents—also predicate its potential for significant chemical and biological reactivity.

Aniline and its derivatives are known for their systemic toxicity, particularly affecting the blood (methemoglobinemia) and possessing carcinogenic potential.[1][2] The electron-rich nature of the aniline ring makes it highly susceptible to electrophilic attack and oxidation.[3] Therefore, handling this compound requires more than just procedural adherence; it demands a fundamental understanding of its potential hazards to mitigate risk effectively. This guide is built on the principles of hazard assessment, risk minimization, and emergency preparedness.

Hazard Identification and Risk Assessment

While a specific Material Safety Data Sheet (MSDS) for 2,6-Difluoro-4-methylaniline is not widely available, a robust risk assessment can be conducted by extrapolating data from structurally analogous compounds such as 2,6-Difluoroaniline, 2,4-Difluoroaniline, and various methylated anilines.

Physical and Chemical Properties

(Note: Properties are estimated based on similar compounds like 2,6-Difluoroaniline and are for guidance only. Experimental verification is recommended.)

PropertyValue (Estimated)Source/Analogue
Chemical Formula C₇H₇F₂N-
Molecular Weight 143.14 g/mol -
Appearance Light yellow to brown liquid or low-melting solid[1]
Boiling Point ~190-210 °C[4]
Flash Point ~80-95 °C (Combustible Liquid)[1][4][5]
Solubility Sparingly soluble in water; soluble in organic solvents.[1]
Vapor Pressure Low, but vapor can be hazardous.[1]
Toxicological Hazards (Health Effects)

Based on GHS classifications for similar fluoroanilines, 2,6-Difluoro-4-methylaniline should be treated as a hazardous substance with multiple routes of toxicity.[5][6]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 3/4Toxic or Harmful if swallowed[6][7][8]
Acute Toxicity, Dermal Category 3Toxic in contact with skin[6][7][8]
Acute Toxicity, Inhalation Category 3Toxic if inhaled[6][7][8]
Skin Corrosion/Irritation Category 2Causes skin irritation[5][8]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation[5][8]
Skin Sensitization Category 1BMay cause an allergic skin reaction[6]
Carcinogenicity Category 2Suspected of causing cancer[1][6]
  • Mechanism of Toxicity: Anilines are notorious for causing methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to cyanosis and asphyxia. Chronic exposure is linked to bladder cancer.

Reactivity and Incompatibility
  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10] Reactions can be vigorous and exothermic.

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[11]

  • Ignition Sources: As a combustible liquid, keep away from open flames, sparks, and hot surfaces.[2][9][10]

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure must be applied.

Engineering Controls
  • Chemical Fume Hood: All handling of 2,6-Difluoro-4-methylaniline, including weighing, preparing solutions, and running reactions, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9]

  • Ventilation: The laboratory must have adequate general ventilation. Use of explosion-proof ventilation may be required where large quantities are handled.[2][10]

  • Safety Infrastructure: An eyewash station and an emergency safety shower must be readily accessible and tested regularly.[2][9][10]

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the task.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or neoprene gloves (minimum thickness of 0.4 mm).Always inspect gloves before use. Double-gloving is recommended for handling neat material. Use proper glove removal technique to avoid skin contact.[1][7]
Eye/Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal against splashes. A face shield is required when handling larger quantities (>50 mL) or when there is a significant splash risk.[7][10]
Skin/Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.A lab coat should be fully buttoned. Do not wear shorts or sandals in the laboratory.[1][2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required if there is a potential for exposure outside of a fume hood or in case of ventilation failure.[1][10]

Standard Operating Protocols

Storage and Transportation
  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for toxic chemicals.[2][12] Isolate from incompatible materials, particularly oxidizing agents and acids.[2][10]

  • Transportation: When moving the chemical within the laboratory, use a secondary container (e.g., a rubber bucket or plastic tote) to contain any potential spills.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE before starting. Designate a specific area within the fume hood for handling the compound.

  • Tare: Place a clean, dry beaker or flask on an analytical balance inside the fume hood and tare it.

  • Dispensing: Using a clean spatula or pipette, carefully transfer the desired amount of 2,6-Difluoro-4-methylaniline into the tared container. Avoid generating dust or splashing.

  • Solvation: Add the solvent slowly to the container, ensuring the material dissolves without splashing. Use a magnetic stirrer if necessary.

  • Cleaning: Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Protocol
  • Classification: All waste containing 2,6-Difluoro-4-methylaniline, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.[1]

  • Collection: Use a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[11][13] Do not pour down the drain.[1]

Emergency Procedures

Immediate and correct response to an emergency is critical.

Spill Response Protocol

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Hazard (Is it a minor or major spill?) evacuate->assess minor_spill Minor Spill (<100 mL, contained in hood) assess->minor_spill Minor major_spill Major Spill (>100 mL or outside hood) assess->major_spill Major ppe Don Appropriate PPE (Respirator, double gloves, face shield) minor_spill->ppe pull_alarm Pull Fire Alarm Call Emergency Services (EHS) major_spill->pull_alarm contain Contain Spill with Absorbent Material (e.g., vermiculite, sand) ppe->contain neutralize Collect Absorbed Material with non-sparking tools contain->neutralize package Place in Sealed Hazardous Waste Container neutralize->package decontaminate Decontaminate Area with soap and water package->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose evacuate_lab Evacuate Laboratory Close Doors pull_alarm->evacuate_lab

Caption: Workflow for Chemical Spill Response.

First Aid Measures

First_Aid_Decision_Tree exposure Exposure Occurs route What is the route of exposure? exposure->route skin Skin Contact route->skin Skin eyes Eye Contact route->eyes Eyes inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Immediately remove contaminated clothing. Wash skin with soap and copious water for at least 15 minutes. skin->skin_action eyes_action Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Remove contact lenses if possible. eyes->eyes_action inhalation_action Move person to fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention for ALL exposures. Provide SDS/Safety Info to physician. skin_action->seek_medical eyes_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Decision Tree for First Aid Response.

Specific Medical Advice: For all exposures, inform medical personnel that the patient has been exposed to a substituted aniline and that monitoring for methemoglobinemia is crucial. Methylene blue may be indicated as an antidote under a physician's direction.[2]

References

  • Safety Data Sheet: 2,6-Dimethylaniline. Carl ROTH. [Link]

  • Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Cole-Parmer. [Link]

  • PUBLIC HEALTH STATEMENT - Toxicological Profile for Methylenedianiline. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 2,6-Difluoroaniline | C6H5F2N. PubChem, National Institutes of Health. [Link]

  • N-Methylaniline SDS, Safety Data Sheets. Yufeng. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • Reeve, J. T., & Sarpong, R. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Organic Letters. [Link]

  • Kralles, Z. T., et al. Supporting Information: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

  • Weidlich, T., & Prokeš, L. (2011). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Central European Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

How to remove colored impurities from 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for 2,6-Difluoro-4-methylaniline is now active. Current Status: Operational Subject: Remediation of Colored Impurities in 2,6-Difluoro-4-methylaniline Ticket Priority: High (Impacts downstream synthesis/biological assay data)

Introduction: Why is my Aniline Brown?

User: "I bought 2,6-Difluoro-4-methylaniline (98%), but it looks like dark tea/reddish-brown. Is it degraded?"

Senior Application Scientist: Not necessarily degraded in terms of bulk purity, but it has undergone oxidative coupling . Like many electron-rich anilines, 2,6-Difluoro-4-methylaniline is susceptible to air oxidation. The amino group (


) oxidizes to form radical cations, which couple to form azo compounds , quinone imines , or high-molecular-weight polyaniline-like oligomers .

These impurities have high extinction coefficients, meaning even trace amounts (<0.1%) can turn a clear liquid or white solid into a dark red/brown mess. They are often polar and non-volatile, which dictates our purification strategy.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine the state of your material. 2,6-Difluoro-4-methylaniline is typically a low-melting solid or liquid (Melting Point range ~30–50°C depending on specific isomeric purity and supercooling tendencies).

Visual Inspection:

  • Light Yellow: Trace oxidation. Use Protocol B (Adsorbent) .

  • Dark Brown/Red: Significant oxidation. Use Protocol A (Vacuum Distillation) .

  • Solid/Crystalline: Use Protocol C (Recrystallization) .

Decision Tree: Select Your Workflow

PurificationLogic Start Start: Assess Material State StateCheck Is the material Liquid or Solid? Start->StateCheck Liquid Liquid / Melted Oil StateCheck->Liquid Liquid Solid Solid / Crystalline StateCheck->Solid Solid ColorCheck Color Intensity? Liquid->ColorCheck MethodC Protocol C: Recrystallization (Hexane/EtOAc) Solid->MethodC Light Light Yellow/Straw ColorCheck->Light Dark Dark Brown/Red ColorCheck->Dark MethodB Protocol B: Adsorbent Filtration (Silica/Carbon) Light->MethodB MethodA Protocol A: Vacuum Distillation (Best for Purity) Dark->MethodA MethodC->MethodB If color persists

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and impurity load.

Module 2: Purification Protocols

Protocol A: Vacuum Distillation (The Gold Standard)

Applicability: Liquid samples or low-melting solids with heavy discoloration. Mechanism: Separates the volatile aniline monomer from non-volatile, heavy colored oligomers (residue).

Technical Specs:

  • Vacuum Requirement: < 5 mmHg (High vacuum essential to keep temperature low).

  • Temperature: Expect boiling point (bp) depression. If atmospheric bp is ~200°C+, expect ~80–100°C at 5 mmHg.

Step-by-Step:

  • Setup: Use a short-path distillation head. Long columns increase hold-up volume (yield loss).

  • Inert Gas: Flush the system with Nitrogen or Argon before heating.

  • Heating: Use an oil bath. Do not use a heat gun (creates hot spots/decomposition).

  • Collection:

    • Fraction 1 (F1): Discard the first 5–10% (often contains residual solvents or water).

    • Fraction 2 (Main): Collect the clear, colorless liquid.

    • Residue: Do not distill to dryness. A black tar (the colored impurities) will remain in the boiling flask.

  • Storage: Immediately flush the receiving flask with Argon and seal.

Expert Tip: If the compound solidifies in the condenser, use a heat gun gently on the glass (set to ~60°C) to melt it down into the receiving flask, or circulate warm water (40°C) through the condenser instead of cold water.

Protocol B: Adsorbent Filtration (The "Quick Fix")

Applicability: Lightly colored liquids or when distillation is not feasible (e.g., small scale <500 mg). Mechanism: Polar colored impurities (quinones) adsorb strongly to Silica or Activated Carbon, while the less polar fluoroaniline passes through.

Materials:

  • Silica Gel (230–400 mesh) or Activated Carbon.

  • Solvent: Hexane (or Pentane) with 5–10% Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve the aniline in a minimal amount of Hexane/DCM (9:1).

    • Note: If it doesn't dissolve, increase DCM ratio slightly.

  • Filtration Pad: Prepare a sintered glass funnel with a 2 cm layer of Silica Gel.

  • Elution: Pour the solution over the silica pad. Apply gentle vacuum.

  • Wash: Rinse the pad with more Hexane/DCM. The filtrate should be colorless. The silica top layer will turn brown/orange (trapping impurities).

  • Concentration: Evaporate the solvent on a Rotary Evaporator (Temperature < 40°C).

Protocol C: Recrystallization

Applicability: Solid samples. Mechanism: Impurities remain in the mother liquor while the pure compound forms a crystal lattice.

Solvent System:

  • Solvent A (Good): Ethanol or Ethyl Acetate (warm).

  • Solvent B (Poor): Hexane or Water.

Step-by-Step:

  • Dissolve: Dissolve the solid in minimal warm Ethanol (~50°C).

  • Decolorize (Optional): If the solution is dark, add a spatula tip of Activated Carbon, stir for 5 mins, and filter hot (hot filtration).

  • Crystallize: Add water (dropwise) or Hexane until slight turbidity persists.

  • Cool: Allow to cool to room temperature, then place in a fridge (4°C).

  • Harvest: Filter the white crystals. Wash with cold Hexane/Water.

Module 3: Quantitative Data & Troubleshooting

Comparison of Methods
FeatureVacuum DistillationAdsorbent FiltrationRecrystallization
Purity Achieved >99% (Excellent)~98% (Good)>99% (Excellent)
Yield 80–90%90–95%70–85%
Time Required 2–3 Hours30 Minutes12–24 Hours
Scalability High (>100g)Low (<5g)Medium (1–50g)
Removal of Color Complete Partial to CompleteComplete
FAQs

Q: I distilled it, but the liquid turned pink after 2 hours. Why? A: The receiving flask was likely not inerted properly. Fluoroanilines are "oxygen sponges."

  • Fix: Store under Argon/Nitrogen atmosphere. Add a stabilizer like activated zinc dust (trace) inside the storage bottle if permissible for your next step.

Q: Can I use Acid-Base extraction? A: Yes. Dissolve in 1M HCl (Impurities might not dissolve or can be extracted with Ether while aniline is in the water phase). Then basify with NaOH to pH > 10 and extract the aniline back into Ether.

  • Warning: This is labor-intensive and often less effective for colored polymeric impurities than distillation.

Q: What are the safety risks? A: 2,6-Difluoro-4-methylaniline is toxic by inhalation and skin contact. It is a suspected mutagen.

  • Control: Handle only in a fume hood. Double glove (Nitrile). Clean spills with dilute HCl (to protonate and solubilize) followed by bleach.

References

  • Purification of Aniline Deriv

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Oxid

    • Journal of Fluorine Chemistry. "Synthesis and properties of fluorinated anilines.
  • Adsorbent Selection for Color Removal

    • Biotage Technical Notes.
  • Safety Data Sheet (SDS) - 2,6-Difluoro-4-methylaniline

    • Sigma-Aldrich / Merck.

Technical Support Center: Overcoming Poor Reactivity of 2,6-Difluoro-4-methylaniline in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the coupling reactions of 2,6-difluoro-4-methylaniline. This document provides in-depth troubleshooting advice, backed by mechanistic insights and validated protocols, to help you navigate the complexities of this sterically hindered and electronically deactivated substrate.

Introduction: The Challenge of 2,6-Difluoro-4-methylaniline

2,6-Difluoro-4-methylaniline is a valuable building block in medicinal chemistry and materials science. However, its unique structure presents significant hurdles in common cross-coupling reactions. The two fluorine atoms in the ortho positions create substantial steric hindrance around the amine group and withdraw electron density from the aromatic ring, rendering the amine a poor nucleophile.[1] This guide will address the most frequently encountered issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination with 2,6-difluoro-4-methylaniline is giving very low yields. What are the likely causes and how can I improve it?

A1: The primary culprits for low yields in Buchwald-Hartwig reactions with this substrate are steric hindrance and reduced nucleophilicity. The fluorine atoms flank the amine, making it difficult for the aniline to approach the metal center of the catalyst. Additionally, the electron-withdrawing nature of the fluorine atoms deactivates the amine.

Troubleshooting Steps:

  • Catalyst and Ligand Selection is Critical: Standard Buchwald-Hartwig catalysts are often ineffective. You need a system designed to overcome steric challenges.[2]

    • Use Bulky, Electron-Rich Ligands: Ligands like Josiphos, Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs) are essential.[1][3] These ligands create a more reactive, coordinatively unsaturated palladium center that can more readily accommodate the hindered aniline.

    • Consider Palladium Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent and higher-yielding reactions by ensuring the formation of the active catalytic species.[1]

  • Optimize Reaction Conditions:

    • Elevated Temperatures: Due to the low reactivity, higher reaction temperatures (typically 100-140 °C) are often necessary to drive the reaction to completion.

    • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the aniline. However, common bases like sodium tert-butoxide can sometimes lead to side reactions.[4] Consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium hexamethyldisilazide (KHMDS), which are strong yet sterically hindered, minimizing unwanted side reactions.[5]

    • Solvent Choice: Aprotic, polar solvents like toluene, dioxane, or THF are generally suitable.[3] Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the base.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

Parameter Recommendation
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Pre-catalyst (1-2 mol%)
Ligand SPhos or XPhos (2-4 mol%)
Base LiHMDS or KHMDS (1.5 - 2.0 equivalents)
Solvent Anhydrous Toluene or Dioxane
Temperature 110-130 °C
Atmosphere Inert (Nitrogen or Argon)

Workflow for Troubleshooting Low Yields:

start Low Yield in Buchwald-Hartwig q1 Is your ligand bulky and electron-rich? (e.g., SPhos, XPhos) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a strong, non-nucleophilic base? (e.g., LiHMDS) a1_yes->q2 sol1 Switch to a biaryl phosphine ligand like SPhos or XPhos. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature sufficiently high? (110-130 °C) a2_yes->q3 sol2 Change to a stronger, sterically hindered base like LiHMDS or KHMDS. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you considered a palladium pre-catalyst? a3_yes->q4 sol3 Increase the reaction temperature. a3_no->sol3 sol4 Use a G3 or G4 palladacycle for more consistent active catalyst formation. q4->sol4

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Q2: I'm attempting a Suzuki coupling to form a biaryl amine, but the reaction is sluggish and incomplete. How can I drive it to completion?

A2: In Suzuki couplings involving 2,6-difluoro-4-methylaniline, the challenge often lies in the transmetalation step. The electron-poor nature of the aniline derivative can make the subsequent steps of the catalytic cycle difficult.

Troubleshooting Steps:

  • Ligand Choice is Paramount: Similar to the Buchwald-Hartwig reaction, bulky, electron-donating ligands are crucial. Ligands like P(t-Bu)₃ (tri-tert-butylphosphine) or Buchwald's biaryl phosphine ligands can accelerate the reductive elimination step, which is often rate-limiting for electron-deficient anilines.

  • Boronic Acid/Ester and Base Combination:

    • Use a More Reactive Boron Species: If you are using a boronic acid, consider switching to a more reactive boronic ester, such as a pinacol or MIDA ester. These can sometimes exhibit faster transmetalation rates.

    • Careful Base Selection: A strong base like K₃PO₄ or Cs₂CO₃ is typically required. The choice of base can significantly impact the reaction rate and should be screened.[6]

  • Consider a Two-Step Approach: If a one-pot Suzuki coupling is failing, a two-step sequence might be more effective:

    • Step 1: Borylation of 2,6-difluoro-4-methylaniline: First, convert the aniline to the corresponding boronic acid or ester.

    • Step 2: Suzuki Coupling: Then, couple the newly formed boronic acid/ester with your aryl halide. This can sometimes be a more reliable route.

Illustrative Reaction Scheme:

sub 2,6-Difluoro-4-methylaniline plus1 plus1 sub->plus1 + bor Aryl Boronic Acid arrow arrow cat Pd Catalyst + Ligand cat->arrow base Base base->arrow prod Desired Biaryl Amine plus1->bor arrow->prod Slow/Inefficient

Caption: The challenge in the direct Suzuki coupling approach.

Q3: Are there alternative coupling strategies for 2,6-difluoro-4-methylaniline that might be more successful?

A3: Yes, when direct C-N or C-C couplings are problematic, alternative strategies can be employed.

  • Chan-Lam Coupling: This copper-catalyzed reaction can be an effective alternative for forming C-N bonds, especially when the Buchwald-Hartwig reaction is challenging.[7][8] It often proceeds under milder conditions, can be conducted at room temperature in the open air, and can be more tolerant of certain functional groups.[7][8]

    Key Parameters for Chan-Lam Coupling:

Parameter Recommendation
Copper Source Cu(OAc)₂ or CuI (10-20 mol%)
Ligand Pyridine or other N-donor ligands (optional but often beneficial)
Base Organic bases like triethylamine or pyridine
Solvent Dichloromethane (DCM) or Methanol (MeOH)
Atmosphere Often tolerant of air, but an inert atmosphere can improve results
  • Nucleophilic Aromatic Substitution (SNAAr): If your coupling partner is a highly electron-deficient aryl halide (e.g., containing nitro or cyano groups), an SNAr reaction might be feasible.[9][10] The strong electron-withdrawing groups on the coupling partner must be positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack by the aniline.[10][11] This reaction can sometimes proceed without a metal catalyst, although it may require high temperatures.

Decision Tree for Coupling Strategy:

start Goal: Couple 2,6-difluoro-4-methylaniline with an Aryl Halide q1 Is the primary goal C-N bond formation? start->q1 a1_yes Yes q1->a1_yes a1_no No (C-C bond) q1->a1_no buchwald Attempt Optimized Buchwald-Hartwig a1_yes->buchwald suzuki Attempt Optimized Suzuki Coupling a1_no->suzuki chan_lam Consider Chan-Lam Coupling as an alternative buchwald->chan_lam If yields are poor two_step Consider a two-step Borylation-Suzuki sequence suzuki->two_step If reaction is sluggish

Sources

Stabilizing 2,6-Difluoro-4-methylaniline during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 2,6-Difluoro-4-methylaniline

Welcome to the technical support center for 2,6-Difluoro-4-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we address common challenges related to its stability, storage, and handling to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,6-Difluoro-4-methylaniline?

A1: To maintain the stability and purity of 2,6-Difluoro-4-methylaniline, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C, and it should be protected from light.[2] The container should be tightly sealed to prevent exposure to air and moisture.[1][3] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

Q2: I've noticed my sample of 2,6-Difluoro-4-methylaniline has darkened over time. What does this indicate?

A2: Discoloration, often a darkening to a rose or yellow-orange color, is a common sign of degradation in anilines.[1][4] This is typically due to oxidation or polymerization reactions, which can be initiated by exposure to air, light, or elevated temperatures.[3] While a slight change in color may not significantly impact all applications, it is an indicator that the purity of the compound may be compromised. For sensitive applications, it is recommended to assess the purity of the material before use.

Q3: What are the primary safety precautions I should take when handling 2,6-Difluoro-4-methylaniline?

A3: 2,6-Difluoro-4-methylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Therefore, it is essential to handle this compound in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to avoid direct contact.[6][7] In case of accidental contact, wash the affected area with plenty of soap and water and seek medical attention if irritation persists.[6]

Q4: What materials and substances are incompatible with 2,6-Difluoro-4-methylaniline?

A4: This compound should be kept away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][8] Contact with these substances can lead to vigorous or even violent reactions.[3] It is also important to avoid sources of ignition such as open flames, hot surfaces, and sparks, as flammable vapors may be released, especially at elevated temperatures.[1][8][9]

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter and offers step-by-step guidance to resolve them.

Issue 1: Observation of Discoloration and Impurity Formation

Symptoms:

  • The initially colorless or light-colored solid/liquid has developed a yellow, brown, or reddish tint.

  • Analytical tests (e.g., HPLC, GC-MS) show the presence of unexpected peaks.

Potential Causes:

  • Oxidation: Exposure to atmospheric oxygen is a primary cause of aniline degradation, leading to the formation of colored polymeric products.

  • Photodegradation: Exposure to UV or visible light can catalyze degradation reactions.[3]

  • Thermal Stress: Storage at temperatures above the recommended range can accelerate decomposition.

Troubleshooting Workflow

Caption: Troubleshooting workflow for discolored 2,6-Difluoro-4-methylaniline.

Step-by-Step Mitigation and Analysis:

  • Initial Assessment: Visually inspect the sample. A slight color change might be acceptable for some synthetic steps, but significant darkening suggests substantial degradation.

  • Purity Analysis:

    • Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) are effective for quantifying purity and identifying impurities.[10]

    • Procedure: Prepare a standard solution of your compound at a known concentration. Dissolve a small amount of the suspect sample in a suitable solvent (e.g., acetonitrile or methanol) and analyze it.

    • Interpretation: Compare the peak area of the main component to the total peak area to estimate purity. Mass spectrometry data can help in identifying the molecular weights of degradation products.

  • Purification Protocol (if necessary):

    • Recrystallization: This is a suitable method for solid samples.

      • Choose a solvent in which 2,6-Difluoro-4-methylaniline is soluble at high temperatures but less soluble at low temperatures. Common choices include ethanol/water or toluene/heptane mixtures.

      • Dissolve the compound in the minimum amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to form pure crystals.

      • Collect the crystals by filtration and dry them under vacuum.

    • Column Chromatography: For liquid samples or when recrystallization is ineffective.

      • Select an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation (e.g., a hexane/ethyl acetate gradient).

      • Load the sample onto the column and elute, collecting fractions.

      • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Post-Purification and Storage:

    • After purification, confirm the purity using the analytical methods mentioned above.

    • To prevent future degradation, store the purified compound in an amber vial to protect it from light, and preferably under an inert atmosphere.[3] Ensure the container is tightly sealed and stored at the recommended low temperature.

Issue 2: Inconsistent Reaction Yields or Unexpected Side Products

Symptoms:

  • A well-established reaction protocol using 2,6-Difluoro-4-methylaniline gives lower than expected yields.

  • Formation of unexpected byproducts is observed.

Potential Causes:

  • Degraded Starting Material: Using a partially degraded sample of 2,6-Difluoro-4-methylaniline introduces impurities that can interfere with the reaction.

  • Residual Impurities from Synthesis: The initial purity of the compound might not have been sufficient for your specific application. Common impurities can arise from the synthetic route used to prepare the aniline.[11]

Troubleshooting and Prevention

Caption: Decision-making workflow for troubleshooting inconsistent reaction results.

Preventative Measures and Best Practices:

  • Qualify New Batches: Always perform a purity check (e.g., melting point, NMR, or HPLC) on a new batch of 2,6-Difluoro-4-methylaniline before using it in a series of experiments.

  • Use Freshly Purified Material: For highly sensitive reactions, it is best to use freshly purified starting material.

  • Inert Atmosphere Handling: When weighing and transferring the compound, especially if it is a liquid, do so under an inert atmosphere to minimize exposure to air.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes thermal degradation.[2]
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation.
Light Exposure Protect from light (Amber vial)Avoids photodegradation.[3]
Incompatible Materials Strong oxidizing agents, strong acidsPrevents hazardous reactions.[1][8]
Recommended Purity >98% for general use, >99.5% for sensitive applicationsEnsures reproducibility of results.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]

  • Google Patents. (2007). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • PubChem. (n.d.). 2,6-Difluoro-3-methylaniline. Retrieved from [Link]

  • Google Patents. (1992). Process for the preparation of 2,6-difluoroaniline.
  • Travkin, V. M., et al. (2003). Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. Ukrainian Biochemical Journal, 75(3), 121-127. Retrieved from [Link]

  • Brihi, O., et al. (2022). 2,6-Dibromo-4-methylaniline. IUCrData, 7(7). Retrieved from [Link]

  • Bechtold, T., et al. (2018). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 8(1), 1-8. Retrieved from [Link]

  • Hongsawat, P., & Vangnai, A. S. (2011). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. Genes, 12(3), 421. Retrieved from [Link]

  • Fijałek, Z., et al. (2003). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 813-819. Retrieved from [Link]

  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

  • Arora, P. K. (2015). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. Cellular and Molecular Biology, 61(6), 1-4. Retrieved from [Link]

Sources

Debugging failed reactions involving 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DFMA-REACT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptive" Aniline

Welcome to the technical support hub for 2,6-Difluoro-4-methylaniline . If you are here, your reaction likely failed not because of poor technique, but because you treated this molecule like a standard aniline.

The Root Cause: This molecule presents a "Perfect Storm" of deactivation:

  • Electronic Deactivation: The two ortho-fluorine atoms are strongly

    
    -electron withdrawing (Inductive effect: 
    
    
    
    ), significantly reducing the electron density on the nitrogen lone pair.
  • Steric Shielding: The fluorine atoms physically block the approach of electrophiles or metal centers to the nitrogen.

  • pKa Drop: While 4-methylaniline has a pKa of ~5.1, the 2,6-difluoro substitution drops the pKa to approximately 1.5–2.0 . It is barely basic and a very poor nucleophile.

Module 1: Debugging Buchwald-Hartwig Cross-Couplings

Symptom: Low yield (<20%), significant proto-dehalogenation of the aryl halide, or unreacted starting material.

The Mechanism of Failure

In standard Pd-catalyzed aminations, the rate-limiting step for hindered/electron-deficient anilines is often the amine binding to the oxidative addition complex


. Because DFMA is electron-poor, it binds weakly. If it doesn't bind, the catalyst undergoes 

-hydride elimination or protodemetalation, destroying the aryl halide.
Protocol Adjustment (The Solution)

You must use a ligand specifically designed to force this "lazy" amine onto the palladium center.

Recommended System:

  • Ligand: BrettPhos or RuPhos .

    • Why: These bulky, electron-rich dialkylbiaryl phosphines facilitate the oxidative addition and, crucially, create a pocket that favors the reductive elimination of sterically hindered amines.

  • Pre-catalyst: Pd₂(dba)₃ or [(cinnamyl)PdCl]₂ .

    • Avoid: Pd(PPh₃)₄ or Pd(OAc)₂ without pre-complexation.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu .

    • Why: Weak bases (carbonates) often fail to deprotonate the Pd-bound amine quickly enough. LiHMDS is often superior for electron-deficient anilines.

Visualizing the Bottleneck:

BuchwaldFailure cluster_legend Key Failure Point Start Oxidative Addition [L-Pd-Ar-X] Path1 Amine Binding (DIFFICULT w/ DFMA) Start->Path1 Requires BrettPhos Path2 Side Reaction: Protodemetalation Start->Path2 Standard Ligands Complex Pd-Amido Complex Path1->Complex Product C-N Bond Formation (Reductive Elimination) Complex->Product

Figure 1: The critical failure point in Buchwald-Hartwig coupling for DFMA is the amine binding step, often outcompeted by side reactions if the ligand is not sufficiently electron-rich.

Module 2: Debugging Amide Couplings (Acylation)

Symptom: No reaction with EDC/HOBt or HATU at room temperature. Recovery of starting aniline.

The Mechanism of Failure

Standard coupling reagents (EDC, HATU) rely on the amine attacking an activated ester (OBt or OAt). DFMA is too weak of a nucleophile to attack these species efficiently before they hydrolyze or rearrange.

Troubleshooting Decision Tree
MethodStatus for DFMANotes
EDC / HOBt FAIL Nucleophile is too weak.
HATU / DIPEA ⚠️ RISKY May work with heat (60°C+), but expensive failure.
Acid Chloride RECOMMENDED Requires heating and strong base (Pyridine/DMAP).
POCl₃ Activation GOLD STANDARD In situ generation of acid chloride/phosphoryl species.
The "Nuclear Option" Protocol (Acid Chloride Generation)

If your carboxylic acid is valuable, do not waste it on HATU trials. Convert it to the acid chloride first.

  • Step 1: Dissolve Carboxylic Acid in DCM. Add catalytic DMF (1 drop).

  • Step 2: Add Oxalyl Chloride (1.2 equiv) dropwise. Stir until gas evolution ceases. Concentrate to remove excess reagent.

  • Step 3: Redissolve Acid Chloride in DCM or Toluene.

  • Step 4: Add DFMA (1.0 equiv) and Pyridine (2.0 equiv) + DMAP (10 mol%).

  • Critical Step: Heat to reflux. Room temperature is often insufficient for the 2,6-difluoro substitution pattern due to steric block.

AmideLogic Start Target: Amide Bond Check Is Aniline Electron Deficient? Start->Check Standard Standard Coupling (HATU/EDC) Check->Standard No (Standard Aniline) HardRoute High Reactivity Route Check->HardRoute Yes (DFMA) Method1 Method A: Acid Chloride + Heat HardRoute->Method1 Method2 Method B: Ghosez's Reagent HardRoute->Method2

Figure 2: Workflow for selecting the correct amidation strategy. Standard coupling reagents are generally insufficient for DFMA.

Module 3: S_NAr and Nucleophilic Substitution

Symptom: Attempting to displace a halogen on a heteroocycle (e.g., 2-chloropyridine) fails.

Analysis: DFMA is a poor nucleophile for S_NAr.

  • The Fix: You must reverse the polarity or use catalysis.

    • Deprotonation: Use NaH in DMF/THF to generate the anilide anion (Ar-NH⁻). The anion is a much better nucleophile than the neutral amine.

    • Catalysis: Revert to Buchwald-Hartwig conditions (See Module 1). Do not rely on thermal S_NAr unless the electrophile is extremely reactive (e.g., 2-chloro-3-nitropyridine).

Module 4: Physical Handling & Stability

Symptom: Darkening of the liquid, formation of tars.

  • Oxidation Sensitivity: Like all anilines, DFMA is prone to oxidation, though the fluorines stabilize it slightly compared to p-toluidine.

  • Storage: Store under Argon/Nitrogen in the dark.

  • Purification:

    • DFMA is weakly basic. It may not adhere well to acidic cation exchange resins (SCX columns) used for standard amine catch-and-release.

    • TLC Tip: It stains poorly with Ninhydrin (due to low nucleophilicity). Use UV or KMnO₄ stain.

References & Authority
  • Buchwald-Hartwig Ligand Selection:

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Detailed discussion on BrettPhos for hindered amines).

  • Amide Coupling of Deactivated Anilines:

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Explains the failure of carbodiimides with electron-poor amines).

  • Physical Properties & Safety:

    • PubChem Compound Summary for 2,6-Difluoroaniline derivatives.[1]

Disclaimer: This guide assumes standard laboratory safety protocols. 2,6-Difluoro-4-methylaniline is toxic and an irritant. Always consult the SDS before handling.

Sources

Technical Support Center: Enhancing Reaction Selectivity with 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Difluoro-4-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but often challenging building block. The unique electronic and steric environment of this aniline derivative—stemming from the two ortho-fluorine atoms—presents specific hurdles in achieving high selectivity and yield. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

Understanding the Core Reactivity of 2,6-Difluoro-4-methylaniline

Before troubleshooting, it is crucial to understand the molecule's inherent properties. The two fluorine atoms are powerful electron-withdrawing groups, which significantly lower the electron density of the aromatic ring.[1] This electronic pull has two primary consequences:

  • Reduced Nucleophilicity of the Amine: The nitrogen lone pair is less available for reactions, making it a weaker nucleophile and a weaker base compared to aniline or p-toluidine.

  • Activated Ring for Nucleophilic Aromatic Substitution (SNA r): The ring is highly susceptible to attack by nucleophiles, especially at the positions activated by a suitable leaving group.

  • Deactivated Ring for Electrophilic Aromatic Substitution (SEA r): The ring is less reactive towards electrophiles.

The methyl group at the para-position provides a slight activating effect, but this is largely overshadowed by the influence of the fluorine atoms. Steric hindrance from the ortho-fluorines also plays a critical role in controlling access to the amine.

Troubleshooting Guide: Common Reaction Challenges

This section addresses specific problems encountered during common transformations involving 2,6-Difluoro-4-methylaniline.

Section 1: Amide Bond Formation (Acylation)

The acylation of 2,6-Difluoro-4-methylaniline is frequently challenging due to its reduced nucleophilicity and significant steric hindrance around the amino group.

Q1: My standard amide coupling reaction (e.g., using DCC/EDC) is showing low conversion and is very slow. What is the underlying issue and how can I fix it?

A1: The primary issue is the low reactivity of the aniline. Standard carbodiimide activators like DCC or EDC often do not provide sufficient electrophilic activation of the carboxylic acid to overcome the low nucleophilicity of 2,6-Difluoro-4-methylaniline.

Causality & Solution: You need a more potent activation strategy. This is achieved by using stronger coupling reagents that generate highly reactive acylating species in situ.

  • Expert Recommendation: Switch to a uronium- or phosphonium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents form highly reactive activated esters that can be readily attacked by the weakly nucleophilic aniline.

  • Base Selection: The choice of base is critical. Avoid nucleophilic bases like triethylamine if possible, as they can compete in side reactions. Use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine .

  • Solvent and Temperature: Aprotic polar solvents like DMF or NMP are generally effective. If the reaction is still sluggish, gentle heating to 40-50 °C can increase the rate, but monitor for potential side reactions or epimerization if chiral centers are present.

Table 1: Comparison of Coupling Reagents for Hindered Anilines

Coupling ReagentActivation MechanismRelative StrengthRecommended BaseKey Considerations
EDC/DCCCarbodiimideModerateDMAP (cat.), HOBtOften insufficient for this substrate.
HATU / HBTUUronium SaltVery HighDIPEA, 2,6-lutidineHighly efficient, rapid reactions.
PyBOPPhosphonium SaltHighDIPEAGenerates carcinogenic HMPA as a byproduct.
T3P® (Propylphosphonic Anhydride)Anhydride FormationHighPyridine, DIPEAByproducts are water-soluble, simplifying workup.

Q2: I am observing the formation of an unknown, stable byproduct in my amide coupling reaction. What could it be?

A2: A common byproduct when using uronium/iminium reagents (like HATU) is the formation of a guanidinium species. This occurs if the activated carboxylic acid intermediate reacts with another molecule of the aniline instead of the intended amine, or if the coupling agent itself reacts with the amine.

Troubleshooting Protocol 1: Optimized Amide Coupling for 2,6-Difluoro-4-methylaniline

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) and stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

  • Add a solution of 2,6-Difluoro-4-methylaniline (1.2 equiv) in anhydrous DMF to the activated mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40 °C.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent like ethyl acetate.

Section 2: Nucleophilic Aromatic Substitution (SNA r)

While the fluorine atoms activate the ring, successful SNAr reactions depend on having a good leaving group and a sufficiently strong nucleophile.

Q3: I am trying to displace a fluorine atom from 2,6-Difluoro-4-methylaniline using an oxygen or nitrogen nucleophile, but the reaction is not proceeding. Why?

A3: Although the fluorine atoms are activating, they are also poor leaving groups in the absence of additional electronic activation on the ring (like a nitro group).[2] Furthermore, the amine group of 2,6-Difluoro-4-methylaniline itself can be deprotonated under basic conditions, creating an anionic species that further deactivates the ring towards nucleophilic attack.

Causality & Solution: Direct displacement of a fluorine atom from this substrate is electronically unfavorable. The reaction is more feasible when this molecule acts as the nucleophile attacking a more electron-deficient aromatic system.

  • Strategy Reversal: Use 2,6-Difluoro-4-methylaniline as the nucleophile to attack an aromatic ring that contains both a good leaving group (F, Cl, Br) and strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions.

  • Reaction Conditions: Use a polar aprotic solvent like DMSO or DMF to solvate the nucleophile effectively. A strong, non-nucleophilic base like NaH or K₂CO₃ is often required to deprotonate the aniline for it to act as a potent nucleophile.[3] Heating is typically necessary (80-150 °C).

SNAr_Mechanism

Section 3: Sandmeyer Reaction

The Sandmeyer reaction allows for the conversion of the amino group into a wide range of other functionalities via a diazonium salt intermediate.[4]

Q4: My Sandmeyer reaction is producing low yields of the desired product and a significant amount of a dark, tarry byproduct. What's going wrong?

A4: This is a classic sign of diazonium salt instability and decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures. The electron-withdrawing fluorine atoms can further destabilize the diazonium salt, making careful temperature control paramount.

Causality & Solution: Strict temperature control and the correct choice of reagents are essential for success.

  • Diazotization Step: This step must be performed at 0 to 5 °C . Use an ice-salt bath to maintain this temperature range. Add the sodium nitrite (NaNO₂) solution slowly and subsurface to the acidic solution of the aniline to prevent localized overheating.

  • Substitution Step: The introduction of the copper(I) catalyst (e.g., CuCl, CuBr) should also be done at a controlled temperature, though some Sandmeyer reactions require gentle warming to proceed to completion. The diazonium salt solution should be added slowly to the heated catalyst solution.[5][6]

  • Phenol Byproduct: Formation of phenols occurs when the diazonium salt reacts with water. Ensure your reagents are as anhydrous as possible for non-aqueous steps and that the reaction is not allowed to warm up prematurely.

Sandmeyer_Workflow

General FAQs

Q5: What are the best practices for storing and handling 2,6-Difluoro-4-methylaniline?

A5: Like many anilines, this compound can be sensitive to light and air. It should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen) and refrigerated to minimize degradation. It is classified as toxic and an irritant, so always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

Q6: I'm having trouble getting the compound to dissolve. What solvents are recommended?

A6: 2,6-Difluoro-4-methylaniline has moderate polarity. It exhibits good solubility in many common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF). For reactions, polar aprotic solvents like DMF, DMAc, and NMP are often used, especially for reactions requiring heating.[9] It has poor solubility in water and non-polar solvents like hexanes.

References

  • Vertex AI Search. (n.d.). Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. Retrieved January 31, 2026.
  • MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved January 31, 2026.
  • Thermo Fisher Scientific. (n.d.). 2-Fluoro-4-methylaniline, 99% 5 g. Retrieved January 31, 2026.
  • National Institutes of Health. (n.d.). 2,6-Difluoroaniline. PubChem. Retrieved January 31, 2026.
  • ResearchGate. (n.d.). (PDF) 2,6-Dibromo-4-methylaniline. Retrieved January 31, 2026.
  • ACS Publications. (2014). 2′,6′-Dihalostyrylanilines, Pyridines, and Pyrimidines for the Inhibition of the Catalytic Subunit of Methionine S-Adenosyltransferase-2. Journal of Medicinal Chemistry.
  • National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC.
  • ResearchGate. (n.d.). theoretical investigation of 2,6-difluoro- 4-nitroaniline with semi-empirical levels of theory.
  • ACS Publications. (2022).
  • ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile.
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline. Retrieved January 31, 2026.
  • ResearchGate. (2019). Selectfluor‐promoted Synthesis of 2,4‐ and 2,6‐Diarylpyridines Through Annulation of Aromatic Ketones with an Ammonium Source in DMF.
  • ChemicalBook. (n.d.). 138564-16-6(2,4-DIFLUORO-N-METHYLANILINE) Product Description. Retrieved January 31, 2026.
  • ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects.
  • PubMed. (2024).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 31, 2026.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • AIR Unimi. (n.d.).
  • DOI. (n.d.). Catalyst design and feature engineering to improve selectivity and reactivity in two simultaneous cross-coupling reactions.
  • PubMed. (2023). Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions.
  • RSC Publishing. (n.d.).
  • CymitQuimica. (n.d.). CAS 875664-57-6: 4,5-Difluoro-2-methylaniline. Retrieved January 31, 2026.
  • National Institutes of Health. (2024).
  • Master Organic Chemistry. (2018).
  • ACS Publications. (n.d.). Visible-Light-Induced [2 + 2] Cyclization of Alkynes with Bromodifluoroacetylsilanes: Facile Access to gem-Difluorocyclobutenones.
  • National Institutes of Health. (n.d.).
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II.
  • ChemRxiv. (n.d.).
  • Vapourtec. (n.d.).
  • YouTube. (2022).
  • ResearchGate. (n.d.).
  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry.
  • National Institutes of Health. (n.d.). 2,6-Difluoro-3-methylaniline. PubChem.
  • National Institutes of Health. (2022).
  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

Sources

Managing exothermic reactions during the synthesis of 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-26DFMA-004 | Version: 2.1 | Status: Active Department: Process Safety & Catalysis Applications[1]

Executive Summary & Scope

Subject: Thermal Management & Selectivity Control during the Catalytic Hydrogenation of 2,6-Difluoro-4-methylnitrobenzene.

Target Audience: Process Chemists and Engineers scaling from Gram to Kilogram scale.[1]

The Challenge: The synthesis of 2,6-Difluoro-4-methylaniline (Product) from its nitro precursor involves a highly exothermic catalytic hydrogenation.[1] The presence of fluorine atoms at the 2,6-positions introduces two critical risks:

  • Thermal Runaway: The reduction of the nitro group releases approx. -550 kJ/mol .[1] In an adiabatic system, this can raise the reactor temperature by >150°C, exceeding the decomposition threshold of the matrix.

  • Hydrodefluorination (HDF): High temperatures or unmoderated catalysts promote the cleavage of C-F bonds, forming HF and defluorinated impurities (e.g., 4-methylaniline or 2-fluoro-4-methylaniline).[1]

This guide provides the operational protocols to decouple heat generation from heat removal while maintaining chemoselectivity.

Critical Process Parameters (CPP) Dashboard

ParameterStandard RangeCritical LimitConsequence of Excursion
Reaction Enthalpy (

)
-540 to -560 kJ/molN/ARunaway: If cooling fails, rate accelerates exponentially (

).[1]
Temperature (

)
40°C – 60°C> 80°CHDF Side Reaction: Activation energy for C-F cleavage is reached.[1]
Hydrogen Pressure 3 – 10 bar> 20 barIncreased rate of HDF; loss of selectivity.[1]
Catalyst Loading 1% - 5% wt (dry basis)> 10%Rapid heat spike (instantaneous H2 uptake).[1]
Agitation

> 0.5

< 0.1

H2 Starvation: Catalyst surface becomes H2-starved, promoting disproportionation.[1]

Troubleshooting Guide: Exotherm Management

Scenario A: "The temperature spikes immediately upon H2 introduction."

Diagnosis: You are operating in a "Batch" mode where all substrate and catalyst are present, and the reaction is limited only by H2 mass transfer. This is the most dangerous configuration.

Corrective Protocol (The Semi-Batch Fix): Do not load the nitro-precursor all at once. Use a Feed-Controlled strategy.

  • Charge: Solvent (MeOH/EtOH) + Catalyst.[1]

  • Pressurize: Establish H2 atmosphere and agitation.

  • Feed: Pump the solution of 2,6-Difluoro-4-methylnitrobenzene into the reactor over 2–4 hours.

    • Why? This limits the "accumulation" of unreacted nitro compound.[1] The reaction rate becomes limited by the feed rate, not the kinetics. If the temperature rises, you simply stop the pump, and heat generation stops instantly.

Scenario B: "I see an 'Induction Period' followed by a rapid exotherm."

Diagnosis: The catalyst surface was initially oxidized or poisoned, or the system contained dissolved oxygen.[1] The reaction "stalled" allowing nitro-compound to accumulate.[1] Once the catalyst activated, all accumulated substrate reacted simultaneously.[1]

Corrective Protocol:

  • Pre-reduction: Stir the Catalyst + Solvent under H2 for 15 minutes before adding any substrate. This ensures the metal surface is active (

    
    ).[1]
    
  • Start-up Interlock: Do not ramp temperature until H2 uptake is confirmed.

  • Validation: See Diagram 1 for the logic flow.

Visualization 1: Safety Interlock Logic

This diagram illustrates the decision logic for automating the H2 feed to prevent thermal runaway.

SafetyInterlock Start Start Hydrogenation CheckTemp Check Reactor Temp (Tr) Start->CheckTemp CheckFlow Check Heat Flow (Qr) CheckTemp->CheckFlow Tr < Setpoint ActionStop CRITICAL STOP: Close H2 Valve Stop Feed Pump CheckTemp->ActionStop Tr > Setpoint + 5°C ActionFeed Action: Continue Nitro Feed CheckFlow->ActionFeed Qr < Q_cooling_max Cooling Max Cooling Capacity CheckFlow->Cooling Qr approaching Limit ActionFeed->CheckTemp Loop Cooling->ActionStop Cooling Saturated

Caption: Automated safety logic. The feed must be interlocked with temperature.[1] If T > Limit, the feed (fuel) and H2 (oxidizer) are cut immediately.

Troubleshooting Guide: Selectivity (preventing HDF)

Scenario C: "My product contains 5-10% defluorinated impurities."

Diagnosis: Hydrodefluorination (HDF) .[1] The C-F bond in the 2,6-position is activated by the electron-withdrawing nitro group (initially) and the metal surface. Standard Pd/C is often too active.[1]

Corrective Protocol:

  • Switch Catalyst: Move from standard Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Pd/C .[1] Sulfur acts as a selective poison, inhibiting the high-energy sites responsible for C-F cleavage without stopping nitro reduction.[1]

  • Acid Scavenging: HDF produces HF, which poisons the catalyst and corrodes the reactor.[1]

    • Add: 0.5 equivalents of a weak base (e.g., MgO or

      
      ).[1]
      
    • Avoid: Strong bases (NaOH), which can trigger nucleophilic attack on the fluorine (SnAr reaction).

Visualization 2: Competing Reaction Pathways

This diagram shows the desired pathway vs. the parasitic defluorination pathway.

ReactionPath Precursor 2,6-Difluoro-4- methylnitrobenzene Intermediate Hydroxylamine Intermediate Precursor->Intermediate + 2H2 (Exothermic) Product TARGET: 2,6-Difluoro-4- methylaniline Intermediate->Product + 1H2 (Fast) Impurity IMPURITY: 2-Fluoro-4- methylaniline + HF Intermediate->Impurity High Temp (>60°C) or Active Pd sites Product->Impurity Over-hydrogenation

Caption: The HDF side-reaction (red dashed) competes with the main reduction. It is driven by high temperature and unpoisoned catalyst sites.

Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel instead of Pd/C to save money? A: Proceed with extreme caution. While Raney Nickel is cheaper, it is generally less active for nitro reduction at low pressures compared to Pd, requiring higher T/P conditions which favor the defluorination side reaction. Furthermore, Raney Ni is pyrophoric; handling it in the presence of fluorinated solvents or residues requires strict safety protocols.[1]

Q2: How do I calculate the cooling duty required for a 1kg scale-up? A: Use the heat of reaction (


).
  • Moles of substrate (

    
    ): 
    
    
    
    .[1]
  • Total Energy Release:

    
    .[1]
    
  • If you feed over 1 hour (3600s): Power =

    
    .[1]
    
  • Requirement: Ensure your chiller has at least 1.5 kW of cooling capacity at the process temperature (safety factor of ~1.7).[1]

Q3: The reaction stops at 90% conversion. Should I add more catalyst? A: No. Check the pH first. HF generation (from minor HDF) may have formed HF salts with the amine product, poisoning the catalyst.

  • Fix: Add a small amount of buffer (Sodium Acetate) to the initial charge to maintain neutral pH.[1] Adding fresh catalyst to a hot, potentially HF-rich mixture is a safety risk.[1]

References

  • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Authoritative text on calculating cooling failure scenarios and criticality classes).

  • Tafesh, A. M., & Weiguny, J. (1996).[1] "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 96(6), 2035–2052.[1] Link (Foundational mechanism for nitro reduction).[1]

  • Boucher, M., et al. (2006).[1] "Hydrodefluorination of fluorobenzene derivatives." Journal of Molecular Catalysis A: Chemical. (Discusses the mechanism of C-F bond cleavage on Pd surfaces).

  • Parr Instrument Company. (n.d.).[1] Safety in the Operation of Laboratory Reactors and Pressure Vessels. Link (Standard safety protocols for pressurized hydrogenation).[1]

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Reference for using sulfided catalysts to prevent hydrogenolysis of C-Halogen bonds).

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2,6-Difluoro-4-methylaniline by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is paramount. 2,6-Difluoro-4-methylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of two powerful analytical techniques for the purity assessment of 2,6-Difluoro-4-methylaniline: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document is crafted to provide not just protocols, but a comprehensive understanding of the causality behind the analytical choices, ensuring robust and reliable purity determination.

The Criticality of Purity for 2,6-Difluoro-4-methylaniline

2,6-Difluoro-4-methylaniline serves as a crucial intermediate in the synthesis of a range of molecules, including kinase inhibitors for oncology and agrochemicals. The presence of impurities, even at trace levels, can have significant consequences:

  • Altered Pharmacological Profile: Impurities can possess their own biological activity, leading to off-target effects or reduced efficacy of the final API.

  • Toxicity: Some process-related impurities or degradation products can be toxic, posing a direct risk to patient safety.

  • Modified Physicochemical Properties: Impurities can affect the solubility, stability, and crystal form of the final compound, impacting its formulation and bioavailability.

  • Reaction Byproducts: In subsequent synthetic steps, impurities can lead to the formation of unwanted side products, reducing the overall yield and complicating purification.

Given these considerations, the accurate and precise determination of the purity of 2,6-Difluoro-4-methylaniline is a non-negotiable aspect of quality control.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. For the purity analysis of 2,6-Difluoro-4-methylaniline, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.

The Rationale Behind the Method

The choice of an RP-HPLC method is dictated by the physicochemical properties of 2,6-Difluoro-4-methylaniline. As a moderately polar aromatic amine, it interacts well with a non-polar stationary phase (like C18) and can be effectively eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

Potential Impurities: The synthesis of substituted anilines can result in various process-related impurities.[1] For 2,6-Difluoro-4-methylaniline, potential impurities could include:

  • Isomeric Impurities: Incomplete difluorination or rearrangement reactions could lead to isomers such as 2,4-Difluoro-4-methylaniline or 3,5-Difluoro-4-methylaniline.

  • Starting Material Residues: Unreacted precursors from the synthetic route.

  • Over- or Under-alkylated Species: Impurities arising from the methylation step.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.

A well-developed HPLC method should be capable of separating the main component from all these potential impurities.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust starting point for the purity analysis of 2,6-Difluoro-4-methylaniline, developed based on established methods for similar aromatic amines and in accordance with ICH Q2(R1) guidelines for analytical procedure validation.[2][3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient elution is crucial for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 240 nmA wavelength where 2,6-Difluoro-4-methylaniline exhibits significant UV absorbance.
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of 2,6-Difluoro-4-methylaniline and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Method Validation: A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[4] According to ICH Q2(R1) guidelines, the following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is typically demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are recommended to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation: Expected HPLC Results

A typical chromatogram of a high-purity 2,6-Difluoro-4-methylaniline sample would show a major peak corresponding to the main compound, with any impurities appearing as smaller, well-resolved peaks.

AnalyteExpected Retention Time (min)Purity (%)
2,6-Difluoro-4-methylaniline~15>99.5
Impurity 1 (e.g., Isomer)~12<0.1
Impurity 2 (e.g., Starting Material)~8<0.1

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and purity of a molecule. Quantitative NMR (qNMR) is increasingly recognized as a primary ratio method for purity determination, as the signal intensity is directly proportional to the number of nuclei.[5][6]

The Power of ¹H and ¹⁹F NMR for 2,6-Difluoro-4-methylaniline

For 2,6-Difluoro-4-methylaniline, both proton (¹H) and fluorine (¹⁹F) NMR are highly informative.

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule. The integration of the signals can be used for quantitative analysis.

  • ¹⁹F NMR: Offers a wider chemical shift range and often simpler spectra compared to ¹H NMR, making it particularly useful for the analysis of fluorinated compounds.[7][8] The absence of interfering signals in the ¹⁹F NMR spectrum of many matrices makes it an excellent tool for purity assessment.[7]

Experimental Protocol: Quantitative NMR (qNMR)

The following protocol outlines the steps for determining the purity of 2,6-Difluoro-4-methylaniline using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2,6-Difluoro-4-methylaniline into an NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid for ¹H NMR, or a fluorinated compound with a known purity and a distinct chemical shift for ¹⁹F NMR) into the same NMR tube.

  • Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the sample and internal standard completely.

NMR Acquisition Parameters:

Parameter¹H NMR¹⁹F NMRRationale
Pulse Program zg30zgig30A 30° pulse angle is used to ensure complete relaxation between scans. Inverse-gated decoupling is used for ¹⁹F to suppress the Nuclear Overhauser Effect (NOE).
Relaxation Delay (d1) 30 s30 sA long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
Number of Scans (ns) 1664Sufficient scans to obtain a good signal-to-noise ratio.
Acquisition Time (aq) 3-4 s1-2 s
Spectral Width (sw) ~12 ppm~200 ppm

Data Processing and Purity Calculation:

  • Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the characteristic signals of 2,6-Difluoro-4-methylaniline and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 2,6-Difluoro-4-methylaniline

    • IS = Internal Standard

Expected NMR Spectral Data

Based on the structure of 2,6-Difluoro-4-methylaniline and data from similar compounds, the following spectral characteristics can be anticipated:

¹H NMR (in CDCl₃):

  • A singlet for the methyl protons (~2.2 ppm).

  • A triplet for the aromatic protons (~6.6 ppm) due to coupling with the two equivalent fluorine atoms.

  • A broad singlet for the amine protons (~3.8 ppm).

¹⁹F NMR (in CDCl₃):

  • A single signal for the two equivalent fluorine atoms, which will be a multiplet due to coupling with the aromatic protons.

Workflow for Purity Analysis

The following diagram illustrates a comprehensive workflow for the purity analysis of 2,6-Difluoro-4-methylaniline, incorporating both HPLC and NMR techniques.

Purity_Analysis_Workflow cluster_Sample Sample Handling cluster_HPLC HPLC Analysis cluster_NMR NMR Analysis cluster_Final Final Assessment Sample Sample of 2,6-Difluoro-4-methylaniline HPLC_Prep Prepare Sample for HPLC Sample->HPLC_Prep NMR_Prep Prepare Sample for qNMR Sample->NMR_Prep HPLC_Run Run RP-HPLC HPLC_Prep->HPLC_Run HPLC_Data Analyze Chromatogram HPLC_Run->HPLC_Data HPLC_Report HPLC Purity Report (% Area) HPLC_Data->HPLC_Report Comparison Compare HPLC and NMR Results HPLC_Report->Comparison NMR_Run Acquire ¹H and ¹⁹F Spectra NMR_Prep->NMR_Run NMR_Data Process and Integrate Spectra NMR_Run->NMR_Data NMR_Report qNMR Purity Report (w/w %) NMR_Data->NMR_Report NMR_Report->Comparison Final_Report Final Purity Certificate Comparison->Final_Report

Sources

Comparative Guide: Biological Activity of 2,6-Difluoro-4-methylaniline Derivatives vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" Advantage

In modern drug discovery, the transition from a standard aniline scaffold to a 2,6-difluoro-4-methylaniline core is rarely a random modification; it is a calculated strategic maneuver designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.

While the 4-methyl group provides a handle for hydrophobic interaction, the 2,6-difluoro substitution acts as a "metabolic shield" and an "electronic tuner." This guide objectively compares derivatives of this scaffold against their non-fluorinated analogues (e.g., p-toluidine derivatives), demonstrating how this specific substitution pattern drastically alters physicochemical profiles, metabolic stability, and target residence time.

Physicochemical Profiling: The Electronic & Steric Shift

The introduction of fluorine atoms at the 2 and 6 positions of the aniline ring creates a profound electronic deficit on the nitrogen atom. This is not merely a lipophilicity adjustment; it is a fundamental shift in the molecule's acid-base character.

Comparative Data: Electronic and Steric Parameters
PropertyNon-Fluorinated Analogue (p-Toluidine core)2,6-Difluoro-4-methylaniline CoreImpact on Drug Design
pKa (Conjugate Acid) ~5.1~1.8 - 2.0 Drastic reduction in basicity. The difluoro-aniline nitrogen is essentially non-basic at physiological pH, reducing lysosomal trapping.
LogP (Lipophilicity) 1.39~1.95 Fluorine increases lipophilicity, enhancing passive membrane permeability.
H-Bond Donor Strength ModerateHigh The electron-withdrawing fluorines make the N-H proton more acidic, potentially strengthening H-bonds with receptor carbonyls (e.g., in kinase hinge regions).
Conformation Planar (mostly)Twisted Ortho-fluorines create steric clash, forcing the N-substituent out of the phenyl plane (orthogonal twist), often locking bioactive conformations.

Expert Insight: The drop in pKa is the most critical differentiator. While a standard aniline might be protonated in the stomach or lysosome, the 2,6-difluoro derivative remains neutral. This often results in higher oral bioavailability despite the increase in molecular weight.

Mechanism of Action: Metabolic Blockade

The primary driver for employing 2,6-difluoro-4-methylaniline is to block Cytochrome P450 (CYP450) mediated oxidation.

The "Ortho-Blocker" Effect

In non-fluorinated anilines, the electron-rich ring is susceptible to oxidation, particularly at the ortho positions (forming toxic aminophenols or quinone-imines). The 2,6-difluoro substitution physically and electronically blocks these sites.

MetabolicPathways Substrate Aniline Derivative NonFluoro Non-Fluorinated (p-Toluidine) Substrate->NonFluoro Fluoro 2,6-Difluoro Analogue Substrate->Fluoro CYP CYP450 Enzyme OrthoOx Ortho-Hydroxylation (Toxic Metabolite) CYP->OrthoOx Oxidation at C2/C6 Block Metabolic Blockade (C-F Bond Stable) CYP->Block Oxidation Blocked NonFluoro->CYP High Affinity Clearance Rapid Clearance OrthoOx->Clearance Fluoro->CYP Low Affinity (Steric/Electronic Repulsion) Stable Extended Half-Life (t1/2) Block->Stable

Figure 1: Mechanism of metabolic stabilization. The C-F bond is metabolically inert to CYP450 hydroxylation, diverting the molecule away from rapid clearance pathways.

Case Study: Urea-Based Kinase Inhibitors

To illustrate the biological impact, we compare data from a representative SAR study involving urea-based kinase inhibitors (a common application for this scaffold, similar to the chemistry used in Raf/MEK inhibitors).

Experimental Setup:

  • Scaffold: 1,3-disubstituted urea.

  • Variable: Aniline ring substitution (4-methyl vs. 2,6-difluoro-4-methyl).

  • Target: Generic Serine/Threonine Kinase (e.g., B-Raf V600E model).

Table 1: Biological Activity & Stability Profile
CompoundStructure (R-Group)IC50 (Potency)Microsomal Stability (t1/2)LogD (pH 7.4)
Analogue A 4-Methylaniline45 nM12 min2.1
Analogue B 2,6-Difluoro-4-methylaniline 8 nM > 60 min 2.8

Analysis of Results:

  • Potency Increase (5x): The 2,6-difluoro substitution likely locks the urea into a conformation that fits the kinase ATP-binding pocket more effectively. Additionally, the increased acidity of the urea N-H (induced by the fluorines) creates a stronger hydrogen bond with the hinge region backbone residues (e.g., Glu/Cys).

  • Stability Surge: The half-life (

    
    ) increases five-fold. Analogue A suffers from rapid oxidation at the open ortho positions. Analogue B blocks this, forcing the liver enzymes to attack the more difficult 4-methyl group (benzylic oxidation) or the scaffold backbone, significantly delaying clearance.
    

Experimental Protocols

To validate these findings in your own workflow, follow these standardized protocols.

A. Synthesis of Urea Derivatives (Nucleophilicity Challenge)

Note: 2,6-difluoro-4-methylaniline is a poor nucleophile due to low basicity. Standard conditions often fail.

  • Reagents: 2,6-Difluoro-4-methylaniline (1.0 eq), Isocyanate coupling partner (1.1 eq).

  • Solvent: Anhydrous THF or DCM.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Pyridine is often required to deprotonate/activate the aniline or facilitate the proton transfer.

  • Procedure:

    • Dissolve aniline in THF under

      
      .
      
    • Add base (DBU, 1.2 eq) if reaction is sluggish.

    • Add isocyanate dropwise at 0°C, then reflux for 4-12 hours. (Non-fluorinated analogues typically react at RT).

    • Validation: Monitor by LC-MS. The product will show a characteristic mass shift and increased retention time compared to the non-fluoro analogue.

B. Microsomal Stability Assay

This assay confirms the "Metabolic Blockade" hypothesis.

AssayWorkflow Start Compound Preparation (1 µM in Buffer) Incubation Incubate with Liver Microsomes (Human/Rat) + NADPH Start->Incubation Sampling Time Points: 0, 5, 15, 30, 60 min Incubation->Sampling Quench Quench with Acetonitrile (Precipitate Proteins) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analysis Calc Calculate Intrinsic Clearance (CLint) & t1/2 Analysis->Calc

Figure 2: Workflow for validating metabolic stability improvements.

Protocol Steps:

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at t=0, 15, 30, 60 min.

  • Quench: Add ice-cold acetonitrile containing internal standard. Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.

  • Criterion: A slope significantly flatter for the 2,6-difluoro compound compared to the non-fluorinated control confirms the protective effect of the halogenation.

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Swallow, S. (2015).[2] "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gross, K. C., & Seybold, P. G. (2000). "Substituent effects on the physical properties and pKa of aniline." International Journal of Quantum Chemistry, 80(6), 1107–1115. Link

  • Rietjens, I. M., et al. (1997). "Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints." Chemical Research in Toxicology, 10(3), 262-269. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,6-Difluoro-4-methylaniline and Related Halogenated Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with highly specialized molecules like 2,6-Difluoro-4-methylaniline is fundamental to innovation. However, the unique reactivity and functionality of these compounds often correspond to significant biological and environmental hazards. A failure to adhere to rigorous disposal protocols is not merely a regulatory misstep; it is a profound risk to personnel safety and environmental stewardship. This guide provides a comprehensive, principles-based framework for the proper disposal of 2,6-Difluoro-4-methylaniline and structurally related halogenated aromatic amines. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated into every step of your workflow.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" behind disposal procedures begins with a clear-eyed assessment of the risks. 2,6-Difluoro-4-methylaniline, as a member of the halogenated aromatic amine class, presents a multi-faceted hazard profile. It is not merely toxic; it is environmentally persistent and possesses physical hazards that demand respect. The primary causality for these stringent protocols is the compound's high acute toxicity via multiple exposure routes and its significant ecotoxicity.[1]

Table 1: Summary of Key Hazards for Halogenated Aromatic Amines

Hazard Category Description Rationale for Caution
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (GHS Category 3/4).[1][2][3] The compound can cause significant harm from even small exposures. Dermal absorption is a particularly insidious route of exposure for aromatic amines.[4][5]
Organ Toxicity May cause damage to organs (liver, spleen, bone marrow) through prolonged or repeated exposure.[1] Chronic, low-level exposure can lead to severe, long-term health consequences.
Irritation Causes serious eye and skin irritation.[1][3] May cause respiratory irritation.[3] Direct contact can cause immediate and significant injury. Inhalation of vapors must be strictly controlled.
Carcinogenicity Suspected of causing cancer (GHS Category 2).[6][7][8] This classification necessitates treating the compound with the highest level of caution to minimize all potential exposures.
Physical Hazard Combustible liquid.[1][3] Vapors may form explosive mixtures with air.[8][9] Improper handling and storage can create a significant fire or explosion risk, especially in the presence of ignition sources.[9][10]

| Environmental | Very toxic to aquatic life with long-lasting effects.[1][7] | Release into the environment is strictly prohibited.[1][8] The halogenated nature of the molecule contributes to its persistence and potential for bioaccumulation. |

Part 2: Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins long before waste is generated. The causality behind establishing a controlled environment is to minimize the possibility of exposure at every step. All handling of 2,6-Difluoro-4-methylaniline, including the preparation of waste containers, must be performed within a certified chemical fume hood.[10][11]

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification and Rationale
Hand Protection Wear solvent-resistant gloves.[1][12] For compounds in this class, Fluoro rubber (FKM) gloves with a thickness of at least 0.4 mm and a breakthrough time of >480 minutes are recommended.[8] Rationale: Aromatic amines can permeate standard laboratory gloves; high-resistance materials are essential.[4]
Eye/Face Protection Wear tight-sealing chemical safety goggles and a full-face shield.[1][9][12] Rationale: This combination protects against both splashes and vapors, which can cause severe eye irritation.
Body Protection Wear a flame-resistant lab coat and appropriate protective clothing to prevent any possibility of skin exposure.[9][10] Rationale: Protects against skin contact and provides a barrier in case of a small splash or fire.

| Respiratory | Work must be conducted in a properly functioning chemical fume hood.[10] If there is any risk of exposure outside of a fume hood, a respirator is required, which necessitates enrollment in a formal respiratory protection program, including medical clearance and fit testing.[11][12] Rationale: The compound is toxic if inhaled, and vapors must be contained at the source. |

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and logically sound.

Step 1: Waste Categorization

This is the foundational step. 2,6-Difluoro-4-methylaniline waste must be categorized as Hazardous Halogenated Organic Waste . It must never be mixed with non-halogenated waste streams.[13] This segregation is critical because halogenated waste requires specific disposal technologies, typically high-temperature incineration with scrubbers, to prevent the formation of dioxins and other toxic byproducts.[14] Do not dispose of this chemical down the drain or in the regular trash under any circumstances.[11]

Step 2: Containerization and Labeling
  • Select the Correct Container: Use a dedicated, chemically compatible waste container.[11] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a secure, vapor-tight screw cap.[13]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2,6-Difluoro-4-methylaniline"

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Toxic, Health Hazard, Environmental Hazard, Flammable).

  • Add Waste: Carefully transfer the waste into the container inside a chemical fume hood. Avoid splashes and do not overfill (leave at least 10% headspace to allow for vapor expansion).

Step 3: Temporary In-Lab Storage
  • Keep Containers Closed: The waste container must be kept securely closed at all times except when actively adding waste.[13] This is a primary tenet of hazardous waste management to prevent the release of fugitive emissions.

  • Segregate from Incompatibles: Store the waste container in a designated, well-ventilated secondary containment bin away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10][11]

  • Location: The storage area should be away from heat sources, open flames, or sparks.[9][10]

Step 4: Final Disposal

The ultimate disposal of this hazardous waste must be managed through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1] They will arrange for the collection and transport of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard, accepted technology for destroying this class of chemical is high-temperature incineration.[14]

Part 4: Emergency Procedures: Spill Management

In the event of a spill, a rapid and correct response is critical to mitigating exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's emergency response team.[15]

  • Remove Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off spark-producing equipment.[9][16]

  • Control Vapors: Ensure the chemical fume hood is operating correctly to contain vapors.

  • Absorb the Spill: For small spills within a fume hood, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[9][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Using spark-proof tools, carefully scoop the absorbed material into a designated hazardous waste container.[9][10]

  • Decontaminate: Wipe the spill area with an appropriate solvent (consult your institution's safety protocols) and then wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Personal Decontamination: If skin contact occurs, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,6-Difluoro-4-methylaniline waste.

G start Waste Generation (2,6-Difluoro-4-methylaniline) ppe_check Step 1: Verify PPE (FKM Gloves, Goggles, Face Shield, Lab Coat) start->ppe_check fume_hood Step 2: Work in Chemical Fume Hood ppe_check->fume_hood  Correct PPE categorize Step 3: Categorize Waste 'Hazardous Halogenated Organic' fume_hood->categorize  Confirmed container Step 4: Select & Label Compatible Container categorize->container transfer Step 5: Transfer Waste (Leave 10% Headspace) container->transfer storage Step 6: Securely Close & Store in Secondary Containment transfer->storage end Step 7: Arrange Pickup via EH&S or Licensed Contractor storage->end

Caption: Disposal workflow for 2,6-Difluoro-4-methylaniline.

Conclusion

The responsible management of hazardous chemicals like 2,6-Difluoro-4-methylaniline is a non-negotiable aspect of professional scientific conduct. By understanding the inherent risks and adhering to the structured protocols for containment, segregation, and disposal, we ensure the safety of our colleagues, protect our environment, and maintain the integrity of our research operations. Always consult your institution's specific EH&S guidelines, as they provide the definitive policies for your location.

References

  • Sigma-Aldrich. (2024, March 8).
  • Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, December 22).
  • ChemicalBook. (2025, July 19).
  • Thermo Fisher Scientific. (2024, April 29).
  • CDH Fine Chemical.
  • Global Safety Management, Inc. (2015, March 19). Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3 for Aniline.
  • Washington State University. Aniline Waste Disposal Procedures.
  • National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem.
  • Rutgers University.
  • New Jersey Department of Health. (1999, November). Hazard Summary for Methylaniline.
  • Santa Cruz Biotechnology.
  • Carl ROTH.
  • Thermo Fisher Scientific. (2025, December 22).
  • U.S. Environmental Protection Agency.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • ACS Publications.
  • Braun Research Group.

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×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.